Product packaging for N-benzyl-5-bromopyridin-2-amine(Cat. No.:CAS No. 280116-83-8)

N-benzyl-5-bromopyridin-2-amine

Cat. No.: B188518
CAS No.: 280116-83-8
M. Wt: 263.13 g/mol
InChI Key: VBEIBTVCMGLBRT-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromopyridin-2-amine is a valuable chemical intermediate in advanced organic synthesis and medicinal chemistry research. Its structure, incorporating a bromopyridine core and a benzylamine group, makes it a versatile building block for constructing more complex molecules. This compound has been utilized as a key precursor in the rational design and synthesis of novel tubulin-targeting agents with a dual mechanism of action aimed at inhibiting cancer cell proliferation . Researchers have employed this compound to develop potential therapeutics that not only inhibit tubulin polymerization but also act as targeted protein degradation agents, leveraging the cell's own ubiquitin-proteasome system to break down specific proteins . The scaffold of this compound is of significant interest in anticancer drug discovery, particularly for the development of small molecules that can disrupt essential cellular processes in tumor cells . Its application underscores its role in facilitating the exploration of new therapeutic strategies, such as hydrophobic tagging technology, to create multifunctional research compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrN2 B188518 N-benzyl-5-bromopyridin-2-amine CAS No. 280116-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEIBTVCMGLBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359614
Record name N-benzyl-5-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280116-83-8
Record name N-benzyl-5-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N-benzyl-5-bromopyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The document details the synthesis of the precursor 2-amino-5-bromopyridine and explores three primary methodologies for the subsequent N-benzylation: Buchwald-Hartwig amination, reductive amination, and direct N-alkylation. Each method is presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Synthesis of the Precursor: 2-Amino-5-bromopyridine

The common starting material for the synthesis of this compound is 2-amino-5-bromopyridine. This intermediate is typically prepared via the regioselective bromination of 2-aminopyridine. Several methods have been reported, with variations in the brominating agent and reaction conditions to control selectivity and maximize yield.

Bromination using Bromine in Acetic Acid

A classical and effective method involves the direct bromination of 2-aminopyridine using molecular bromine in acetic acid. This approach offers high yields but requires careful temperature control to minimize the formation of di-brominated byproducts.

Experimental Protocol:

In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid is prepared. The solution is cooled to below 20°C using an ice bath. A solution of 480 g (154 ml, 3.0 moles) of bromine in 300 ml of acetic acid is then added dropwise with vigorous stirring over one hour. The temperature is initially maintained below 20°C and then allowed to rise to 50°C towards the end of the addition. After stirring for an additional hour, the mixture is diluted with 750 ml of water. The product is precipitated by neutralizing the solution with approximately 1.2 liters of 40% sodium hydroxide solution, with cooling. The crude 2-amino-5-bromopyridine is collected by filtration, washed with water, and dried. The major impurity, 2-amino-3,5-dibromopyridine, can be removed by washing the dried product with hot petroleum ether. This process typically yields 320–347 g (62–67%) of 2-amino-5-bromopyridine.

Bromination using Phenyltrimethylammonium Tribromide (PTAT)

An alternative method that offers milder reaction conditions and high regioselectivity employs phenyltrimethylammonium tribromide (PTAT) as the brominating agent. This solid reagent is easier to handle than liquid bromine and often leads to cleaner reactions.

Experimental Protocol:

To a 1-liter three-necked flask containing a stirred solution of 9.4 g (0.1 mol) of 2-aminopyridine in 300 ml of chloroform, 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide is added. The mixture is stirred at 25°C for 2 hours. The reaction mixture is then washed with a saturated sodium chloride solution (40 ml) and subsequently with water (2 x 20 ml). The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield an oil. The crude product is solidified by cooling in an ice-water bath and adding water. Recrystallization from benzene affords the pure 2-amino-5-bromopyridine as a yellow solid. Yields using this method are reported to be in the range of 75-81%.[1]

Quantitative Data for 2-Amino-5-bromopyridine Synthesis:

MethodBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Direct BrominationBr₂Acetic Acid<20 to 50262-67Organic Syntheses
PTAT BrominationPhenyltrimethylammonium TribromideChloroform25275-81CN109748864A
N-Acylation/Bromination/HydrolysisBr₂Acetic Acid50-66.5ResearchGate

Synthesis of this compound

Once 2-amino-5-bromopyridine is obtained, the benzyl group can be introduced onto the amino group via several synthetic strategies. The choice of method depends on factors such as available reagents, desired purity, and scalability.

Buchwald-Hartwig Amination

Representative Experimental Protocol (Adapted):

To a dry Schlenk tube under an inert atmosphere, add 2-amino-5-bromopyridine (1.0 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%) or BINAP (2-4 mol%). Add a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv). Evacuate and backfill the tube with argon. Add anhydrous toluene as the solvent, followed by benzylamine (1.1-1.2 equiv). The reaction mixture is then heated to 80-110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow Reactants 2-Amino-5-bromopyridine Benzylamine Reaction Reaction Setup (Inert Atmosphere) Reactants->Reaction CatalystSystem Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOtBu) CatalystSystem->Reaction Solvent Anhydrous Toluene Solvent->Reaction Heating Heating (80-110°C) Reaction->Heating Workup Work-up (Filtration, Extraction, Drying) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Reductive Amination

Reductive amination offers a valuable alternative for the synthesis of this compound. This two-step, one-pot process involves the initial formation of an imine from the reaction of 2-amino-5-bromopyridine with benzaldehyde, followed by the in-situ reduction of the imine to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride and sodium cyanoborohydride being common choices.

Representative Experimental Protocol:

In a round-bottom flask, 2-amino-5-bromopyridine (1.0 equiv) and benzaldehyde (1.0-1.2 equiv) are dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of an acid, like acetic acid, can be added to facilitate imine formation. The mixture is stirred at room temperature for a period of time (typically 1-4 hours) to allow for imine formation. Subsequently, a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 equiv), is added portion-wise at 0°C. The reaction is then stirred at room temperature until the imine is fully reduced, as monitored by TLC. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Signaling Pathway for Reductive Amination:

Reductive_Amination_Pathway cluster_imine Imine Formation cluster_reduction Reduction 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Imine Intermediate Imine Intermediate 2-Amino-5-bromopyridine->Imine Intermediate + Benzaldehyde (-H₂O) This compound This compound Imine Intermediate->this compound + Reducing Agent (e.g., NaBH₄)

References

"N-benzyl-5-bromopyridin-2-amine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-5-bromopyridin-2-amine is a halogenated pyridinamine derivative with a molecular structure that presents significant interest for medicinal chemistry and drug discovery. The presence of a pyridine ring, a secondary amine, a benzyl group, and a bromine atom provides multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound, compiled from available chemical data. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide infers its properties and synthesis based on established chemical principles and data from closely related analogues.

Chemical Structure and Properties

This compound possesses a core structure consisting of a pyridine ring substituted with a benzylamino group at the 2-position and a bromine atom at the 5-position.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 280116-83-8[1]
Molecular Formula C₁₂H₁₁BrN₂[1]
Molecular Weight 263.13 g/mol [1]
Exact Mass 262.01056 g/mol [1]
Appearance Solid (predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like methanol, chloroform, and ethyl acetate. Slightly soluble in water. (Predicted for the parent amine)[2]
LogP (calculated) 3.53[1]
Polar Surface Area (PSA) 24.92 Ų[1]

Synthesis

Experimental Protocol 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The reaction would involve the coupling of 2-amino-5-bromopyridine with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyridine (1.0 eq), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% Xantphos).

  • Add the base (e.g., 1.4 eq of sodium tert-butoxide).

  • Add the anhydrous solvent (e.g., toluene).

  • Finally, add benzylamine (1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring (e.g., at 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction Reaction 2-Amino-5-bromopyridine->Reaction Benzylamine Benzylamine Benzylamine->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product This compound Reaction->Product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol 2: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (benzaldehyde) with an amine (2-amino-5-bromopyridine) to form an imine intermediate, which is then reduced in situ to the target amine.

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • Benzaldehyde

  • A reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) and benzaldehyde (1.1 eq) in the chosen solvent in a round-bottom flask.

  • If required, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).

  • Add the reducing agent (e.g., 1.5 eq of sodium triacetoxyborohydride) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Reductive_Amination cluster_reactants Reactants 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Imine_Formation Imine Formation 2-Amino-5-bromopyridine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Intermediate Imine Intermediate Imine_Formation->Intermediate Reduction Reduction Intermediate->Reduction Product This compound Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: Reductive Amination Workflow.

Structural Characterization (Predicted)

Detailed experimental spectral data for this compound is not available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons of the pyridine ring (3H, likely in the range of δ 6.5-8.5 ppm).- Aromatic protons of the benzyl group (5H, likely in the range of δ 7.2-7.4 ppm).- A singlet or triplet for the methylene protons (-CH₂-) adjacent to the nitrogen (2H, likely in the range of δ 4.3-4.7 ppm).- A broad singlet for the amine proton (-NH-) (1H, chemical shift can vary).
¹³C NMR - Aromatic carbons of the pyridine ring (5C, likely in the range of δ 100-160 ppm).- Aromatic carbons of the benzyl group (6C, likely in the range of δ 127-140 ppm).- A methylene carbon (-CH₂-) (1C, likely in the range of δ 45-55 ppm).
IR Spectroscopy - N-H stretching vibration (around 3300-3400 cm⁻¹).- C-H stretching vibrations for aromatic and aliphatic groups (around 2850-3100 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).- C-N stretching vibration (around 1200-1350 cm⁻¹).- C-Br stretching vibration (likely below 700 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 262/264 due to bromine isotopes).- Fragmentation patterns may include the loss of the benzyl group (m/z 91) or the bromine atom.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the structural motifs present in the molecule are found in numerous biologically active compounds.

  • Kinase Inhibition: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The N-benzyl group can be oriented to occupy the ATP-binding pocket of various kinases. The bromine atom at the 5-position provides a vector for further chemical modification to enhance potency and selectivity.

  • Neurological Disorders: N-benzyl piperidine and pyridine derivatives have been investigated for their potential in treating neurological disorders, including Alzheimer's disease.

  • Anticancer Properties: Substituted aminopyridines are a well-established class of compounds with potential anticancer activities. The this compound scaffold could serve as a starting point for the development of novel antiproliferative agents.

Given the lack of direct biological data, any potential activity would need to be determined through extensive screening and in vitro/in vivo studies.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry due to its versatile structure. While detailed experimental data is currently limited in the public domain, this guide provides a robust framework for its likely synthesis and predicted chemical properties based on established methodologies and the analysis of related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential therapeutic applications. Researchers in drug discovery may find this compound to be a valuable building block for the creation of novel and potent bioactive molecules.

References

In-Depth Technical Guide: N-benzyl-5-bromopyridin-2-amine (CAS: 280116-83-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromopyridin-2-amine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine core, a secondary amine linker, a benzyl group, and a bromine atom, offers multiple points for chemical modification, making it a versatile building block for the development of novel compounds. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and potential areas of application for this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 280116-83-8[1]
Molecular Formula C₁₂H₁₁BrN₂[1]
Molecular Weight 263.13 g/mol [1]
Exact Mass 262.01100 u[1]
Synonyms 2-BENZYLAMINO-5-BROMOPYRIDINE[1]
Calculated LogP 3.52920[1]
Polar Surface Area (PSA) 24.92 Ų[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible and commonly employed synthetic route would be the nucleophilic substitution of a suitable starting material. A logical approach involves the reaction of 2-amino-5-bromopyridine with benzyl bromide.

Proposed Synthetic Workflow

The synthesis can be envisioned as a straightforward N-alkylation reaction. The workflow for this synthesis is depicted in the following diagram.

G cluster_synthesis Synthesis start Start Materials: - 2-Amino-5-bromopyridine - Benzyl bromide - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, Acetonitrile) reaction N-Alkylation Reaction: - Stir reactants at elevated temperature - Monitor reaction progress by TLC start->reaction 1. Combine workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash organic layer - Dry over anhydrous salt reaction->workup 2. Isolate purification Purification: - Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->purification 3. Purify product Final Product: This compound purification->product 4. Characterize

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of this compound based on standard organic chemistry principles. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Materials:

  • 2-Amino-5-bromopyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5-2 equivalents).

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification of Organic Layer: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Chromatographic Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using various analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both the pyridine and benzyl rings, a singlet for the benzylic CH₂ group, and a signal for the NH proton.
¹³C NMR Resonances for all 12 carbon atoms in the molecule, including those of the pyridine and benzene rings, and the benzylic carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated exact mass of the compound.
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic rings, and C-N stretching.
HPLC A single major peak indicating the purity of the compound.

While specific spectral data for this compound is not publicly available, data for the starting material, 2-amino-5-bromopyridine, can be found in various databases, which can serve as a reference for the pyridine portion of the molecule.

Biological Activity and Potential Applications

Currently, there is no published research detailing the specific biological activities or signaling pathway involvement of this compound. However, the structural motifs present in the molecule suggest potential areas for investigation in drug discovery.

The 2-aminopyridine scaffold is a common feature in many biologically active compounds. The presence of a benzyl group can influence lipophilicity and potential interactions with hydrophobic pockets in biological targets. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a library of derivatives for biological screening.

Potential Therapeutic Areas of Interest

Based on the activities of structurally related compounds, potential areas for biological evaluation of this compound and its derivatives could include:

  • Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine core.

  • Anticancer Agents: The 2-aminopyridine moiety is present in some anticancer compounds.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the compound might allow it to cross the blood-brain barrier.

Logical Workflow for Biological Screening

A logical workflow for the initial biological evaluation of this compound is outlined below.

G cluster_screening Biological Screening compound This compound primary_screening Primary Screening: - Broad panel of kinase assays - General cytotoxicity assays (e.g., against cancer cell lines) compound->primary_screening hit_identification Hit Identification: - Identify initial targets or active cell lines primary_screening->hit_identification secondary_assays Secondary Assays: - Dose-response studies - Target validation - Selectivity profiling hit_identification->secondary_assays lead_optimization Lead Optimization: - Synthesize derivatives - Structure-Activity Relationship (SAR) studies secondary_assays->lead_optimization

Caption: A logical workflow for the biological screening of this compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the structurally related compound 2-amino-5-bromopyridine, it should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, particularly in drug discovery. While detailed experimental and biological data are currently lacking in the public domain, this guide provides a foundational understanding of its properties and a plausible synthetic route. Further experimental work is required to fully characterize this compound and explore its potential biological activities.

References

Spectroscopic and Synthetic Insights into N-benzyl-5-bromopyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of the N-benzyl-5-bromopyridin-2-amine scaffold, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for the title compound, this document presents the ¹H and ¹³C NMR data for the closely related precursor, 2-amino-5-bromopyridine, to offer foundational insights into the 5-bromopyridin-2-amine core. Furthermore, a generalized experimental protocol for NMR data acquisition and a proposed synthetic pathway for this compound are detailed.

Spectroscopic Data Presentation

Table 1: ¹H NMR Spectroscopic Data for 2-amino-5-bromopyridine in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10d1HH-6 (Pyridine)
7.49t1HH-4 (Pyridine)
6.41d1HH-3 (Pyridine)
4.58s2H-NH₂ (Amino)

Data sourced from publicly available information for 2-amino-5-bromopyridine.[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
149.2C=O
147.3C=O
142.8C-Br
141.4C-N
117.2C-4
115.9C-6
113.2C-3
79.0C-CN
24.3N-CH₃

Note: The provided ¹³C NMR data is for a derivative of 2-amino-5-bromopyridine, as detailed data for the parent compound was not available in the search results. This data still provides insight into the chemical shifts of the pyridine ring carbons.[2]

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.

General NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

  • The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively.[3][4]

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard pulse program is used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.[5]

  • The number of scans (ns) and the relaxation delay (d1) are adjusted to achieve an adequate signal-to-noise ratio.[6]

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Synthesis Workflow

The synthesis of this compound can be logically achieved through the N-alkylation of 2-amino-5-bromopyridine with a benzyl halide. The following diagram illustrates this proposed synthetic route.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_amino_5_bromo 2-amino-5-bromopyridine reaction_step N-Alkylation 2_amino_5_bromo->reaction_step benzyl_bromide Benzyl Bromide benzyl_bromide->reaction_step base Base (e.g., NaH, K₂CO₃) base->reaction_step solvent Solvent (e.g., DMF, CH₃CN) solvent->reaction_step N_benzyl_product This compound reaction_step->N_benzyl_product

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-benzyl-5-bromopyridin-2-amine (CAS No. 280116-83-8). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs, including 2-aminopyridines and bromopyridines, to project its physicochemical properties. Detailed, generalized experimental protocols for determining aqueous and solvent solubility via the shake-flask method, as well as for assessing chemical stability through forced degradation studies, are presented. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. An understanding of its solubility and stability is critical for its synthesis, formulation, and storage. This guide synthesizes available information on analogous compounds to provide a predictive assessment of these key parameters and offers standardized protocols for their experimental determination.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 280116-83-8[1]
Molecular Formula C₁₂H₁₁BrN₂[1]
Molecular Weight 263.13 g/mol [1]
LogP 3.52920[1]
PSA (Polar Surface Area) 24.92 Ų[1]

Solubility Profile

Predicted Solubility

The following table outlines the predicted solubility of this compound in various solvents based on the properties of analogous compounds.

SolventPredicted SolubilityRationale
WaterSlightly SolubleThe pyridine and amine moieties may allow for some aqueous solubility, but the benzyl and bromo substituents increase hydrophobicity. 2-Amino-5-bromopyridine is slightly soluble in water[4].
EthanolSoluble2-aminopyridine is soluble in ethanol[2]. The organic nature of ethanol should facilitate the dissolution of this compound.
MethanolSolubleSimilar to ethanol, methanol is a polar organic solvent capable of dissolving aminopyridine derivatives[5].
AcetoneSoluble2-aminopyridine is soluble in acetone[6].
DichloromethaneSolubleA common non-polar organic solvent expected to dissolve a lipophilic molecule.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent with broad solubilizing capabilities[5].
HexanesSparingly SolubleAs a non-polar solvent, it may have limited capacity to dissolve a compound with polar functional groups.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[3][7].

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Thermostatic shaker

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The solubility is reported in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Bromopyridine derivatives can exhibit sensitivity to light and air[7]. It is also known that the free base form of some bromopyridines can be unstable[8]. Therefore, proper storage in a cool, dry, dark place under an inert atmosphere is recommended for related compounds[9].

Potential Degradation Pathways

Forced degradation studies are employed to identify potential degradation pathways and products under stress conditions[9][10]. Potential degradation pathways for this compound could include:

  • Hydrolysis: Cleavage of the benzyl-amine bond or other susceptible bonds under acidic or basic conditions.

  • Oxidation: Degradation in the presence of an oxidizing agent.

  • Photolysis: Degradation upon exposure to UV or visible light.

  • Thermolysis: Decomposition at elevated temperatures.

Experimental Protocol: Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods[5][11].

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: Add HCl and heat if necessary (e.g., 60 °C).

    • Basic Hydrolysis: Add NaOH and heat if necessary (e.g., 60 °C).

    • Oxidative Degradation: Add hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and characterize any significant degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound (in solution and solid state) Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze at time points (e.g., HPLC-DAD/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify degradation products Determine degradation pathways Analysis->Outcome

Caption: Workflow for forced degradation stability studies.

Summary and Recommendations

While specific experimental data for this compound is sparse, a predictive analysis based on structurally similar compounds suggests it is a lipophilic compound with good solubility in organic solvents and limited aqueous solubility. It is likely to be sensitive to light and air, and its stability should be confirmed through forced degradation studies. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of the solubility and stability of this compound, which is essential for its successful application in research and development. It is strongly recommended that these experimental evaluations be conducted to confirm the predicted properties and to establish appropriate handling and storage procedures.

References

The Versatile Intermediate: A Technical Guide to N-benzyl-5-bromopyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromopyridin-2-amine is a key synthetic intermediate that serves as a versatile scaffold in the development of a wide range of biologically active molecules. Its structure, featuring a pyridine ring, a secondary benzylamine, and a bromine atom, offers multiple points for chemical modification, making it an invaluable building block in medicinal chemistry. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for the creation of carbon-carbon and carbon-nitrogen bonds. The N-benzyl group can serve as a protecting group or as a key pharmacophoric element interacting with biological targets. This guide provides an in-depth overview of the synthesis of this compound, its subsequent chemical transformations, and its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 280116-83-8
Molecular Formula C₁₂H₁₁BrN₂
Molecular Weight 263.13 g/mol
Appearance Off-white to pale yellow solid
LogP 3.53
PSA (Polar Surface Area) 24.92 Ų

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the readily available 2-aminopyridine. The first step involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by N-benzylation.

Step 1: Synthesis of 2-amino-5-bromopyridine

Several methods for the bromination of 2-aminopyridine have been reported. A common and effective method involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide.

Experimental Protocol: Bromination of 2-aminopyridine

  • Materials: 2-aminopyridine, phenyltrimethylammonium tribromide, chloroform, saturated sodium chloride solution, anhydrous sodium sulfate, benzene.

  • Procedure:

    • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 mL of chloroform.

    • To the stirred solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.

    • Stir the mixture at 25°C for 2 hours.

    • Wash the reaction mixture with 40 mL of saturated sodium chloride solution. Separate the organic layer.

    • Wash the organic layer 2-3 times with 20 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent by rotary evaporation to obtain a crude oil.

    • Cool the oil in an ice-water bath and add water to precipitate a solid.

    • Collect the crude product by filtration and recrystallize from benzene.

    • Dry the purified product to obtain 2-amino-5-bromopyridine as a yellow solid.[1]

  • Quantitative Data:

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)
2-aminopyridine : Phenyltrimethylammonium tribromide1 : 1Chloroform25278
Step 2: N-benzylation of 2-amino-5-bromopyridine

Experimental Protocol: N-benzylation of 2-amino-5-bromopyridine (Representative Protocol)

  • Materials: 2-amino-5-bromopyridine, benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), potassium carbonate (2.0 eq), and DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Application of this compound as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position allows for the introduction of various aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, or the formation of new C-N bonds through Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce new substituents at the 5-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or K₃PO₄), solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Similar Bromopyridines:

Bromopyridine SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
5-bromo-2-methylpyridin-3-amine4-methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O85-95>15~70-80
5-bromo-2-methylpyridin-3-amine3,5-dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O85-95>15~70-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination (General)

  • Materials: this compound, primary or secondary amine, palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP or Xantphos), base (e.g., NaOtBu), anhydrous solvent (e.g., toluene).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the ligand, and the palladium catalyst.

    • Add the anhydrous solvent.

    • Degas the mixture by three vacuum-backfill cycles with an inert gas.

    • Heat the mixture to 100-110°C with vigorous stirring for 16-24 hours.

    • Cool the reaction, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Application in Kinase Inhibitor Synthesis

The pyridine and pyrimidine scaffolds are prevalent in a vast number of approved kinase inhibitors. The ability to functionalize the this compound core through cross-coupling reactions makes it an attractive starting point for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. Inhibitors of CDKs, such as CDK4/6 inhibitors, have shown significant clinical success. The general structure of many CDK inhibitors incorporates a substituted aminopyrimidine or aminopyridine core.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD induces expression CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Synth DNA Synthesis CDK2->DNA_Synth initiates Inhibitor CDK4/6 Inhibitor (e.g., from aminopyridine scaffold) Inhibitor->CDK46 inhibits

Caption: Simplified CDK4/6 signaling pathway in G1/S phase transition.

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer.

GSK3_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_GSK3 GSK-3 Regulation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3 GSK-3β Akt->GSK3 phosphorylates (inactivates) Substrates Downstream Substrates (e.g., Tau, β-catenin) GSK3->Substrates phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) Substrates->CellularResponse Inhibitor GSK-3 Inhibitor (e.g., from aminopyridine scaffold) Inhibitor->GSK3 inhibits

Caption: Simplified PI3K/Akt pathway leading to GSK-3β inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Aminopyridine Step1 Bromination Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 N-Benzylation Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Cross-Coupling (Suzuki / Buchwald-Hartwig) Intermediate2->Step3 FinalProduct Final Compound Library Step3->FinalProduct Screening In vitro Kinase Assay FinalProduct->Screening CellAssay Cell-based Assays (Proliferation, Apoptosis) Screening->CellAssay InVivo In vivo Efficacy Studies CellAssay->InVivo

Caption: General workflow from starting material to in vivo evaluation.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in drug discovery. Its straightforward synthesis and the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of novel compounds. The demonstrated utility of the aminopyridine scaffold in potent kinase inhibitors highlights the potential of derivatives of this compound as therapeutic agents for a range of diseases, particularly in oncology. This guide provides a foundational understanding of the synthesis and application of this important building block for researchers in the pharmaceutical sciences.

References

The Versatile Scaffold: N-benzyl-5-bromopyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromopyridin-2-amine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. Its unique structural architecture, featuring a pyridine ring substituted with a benzylamino group and a bromine atom, positions it as a highly versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 5-position provides a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse chemical moieties. This facilitates the generation of large libraries of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The N-benzyl group can also play a crucial role in modulating the pharmacological properties of the resulting molecules, including their binding affinity to biological targets and their pharmacokinetic profiles. This technical guide delves into the potential applications of "this compound" in medicinal chemistry, with a particular focus on its role as a precursor for the development of potent kinase inhibitors for the treatment of cancer.

Core Applications in Anticancer Drug Discovery

The 2-aminopyridine scaffold, of which this compound is a derivative, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By blocking the activity of specific kinases, it is possible to inhibit tumor growth and progression.

One of the most promising applications of scaffolds similar to this compound is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can therefore effectively starve tumors of their blood supply, leading to their regression.

While direct studies on this compound leading to a marketed drug are not publicly available, extensive research on structurally related compounds underscores the potential of this scaffold. For instance, compounds based on a 1-benzyl-5-bromoindolin-2-one scaffold have demonstrated significant anticancer activity by targeting VEGFR-2. These findings provide a strong rationale for exploring derivatives of this compound as a new class of VEGFR-2 inhibitors.

Illustrative Example: Synthesis and Evaluation of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

To illustrate the potential of the N-benzyl-bromo-heterocyclic core in generating potent anticancer agents, we will examine the synthesis and biological evaluation of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. This example, while not directly utilizing the pyridin-2-amine core, shares key structural motifs and a common biological target, providing valuable insights into the methodologies that could be applied to derivatives of this compound.

Synthesis and Experimental Protocols

The synthesis of these compounds typically involves a multi-step sequence. A representative workflow is depicted below:

G cluster_0 Synthesis of N-benzylisatin cluster_1 Hydrazone Formation cluster_2 Thiazole Ring Formation Isatin Isatin derivative Step1 Nucleophilic Substitution (K2CO3, Acetonitrile) Isatin->Step1 BenzylBromide Benzyl bromide BenzylBromide->Step1 N_benzylisatin N-benzylisatin derivative Step1->N_benzylisatin Step2 Condensation (Ethanol, Acetic Acid) N_benzylisatin->Step2 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Step2 Thiosemicarbazone Thiosemicarbazone derivative Step2->Thiosemicarbazone Step3 Hantzsch Thiazole Synthesis (Reflux) Thiosemicarbazone->Step3 alpha_Bromoacetophenone α-Bromoacetophenone alpha_Bromoacetophenone->Step3 FinalProduct 1-Benzyl-5-bromo-3-(thiazol-2-yl)hydrazonoindolin-2-one Step3->FinalProduct

Synthetic workflow for 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.

Detailed Experimental Protocol (Illustrative)

  • Step 1: Synthesis of N-benzylisatin derivative. To a solution of the isatin derivative in acetonitrile, anhydrous potassium carbonate is added, followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography.

  • Step 2: Synthesis of thiosemicarbazone derivative. The N-benzylisatin derivative is dissolved in ethanol, and a catalytic amount of acetic acid is added, followed by the addition of thiosemicarbazide. The mixture is refluxed for 5 hours. The resulting precipitate is filtered and washed to yield the thiosemicarbazone.

  • Step 3: Synthesis of the final 1-benzyl-5-bromo-3-(thiazol-2-yl)hydrazonoindolin-2-one derivative. The thiosemicarbazone derivative is reacted with an appropriate α-bromoacetophenone in a suitable solvent under reflux for 7 hours to yield the final product, which is then purified by recrystallization.

Biological Evaluation

The synthesized compounds are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cancer cells (e.g., MCF-7 breast cancer, A-549 lung cancer) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 4 hours, during which viable cells convert the MTT into formazan crystals.

  • The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits 50% of cell growth, are calculated from the dose-response curves.

Quantitative Data

The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of representative 1-benzyl-5-bromoindolin-2-one derivatives.

CompoundModificationMCF-7 IC50 (µM)A-549 IC50 (µM)VEGFR-2 IC50 (µM)
7a 4-phenylthiazole19.53 ± 1.05> 50ND
7c 4-(p-fluorophenyl)thiazole7.17 ± 0.9435.12 ± 2.180.728
7d 4-(p-chlorophenyl)thiazole2.93 ± 0.4718.45 ± 1.550.503
Doxorubicin (Reference Drug)4.30 ± 0.846.15 ± 0.72ND

ND: Not Determined

These results indicate that certain derivatives exhibit potent anticancer activity, with compound 7d being more potent than the standard chemotherapeutic drug doxorubicin against the MCF-7 cell line. Furthermore, the compounds show significant VEGFR-2 inhibitory activity, suggesting that this is a likely mechanism of their anticancer action.

Signaling Pathway

The inhibition of VEGFR-2 by these compounds disrupts a critical signaling cascade involved in angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell

VEGFR-2 signaling pathway and point of inhibition.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a downstream signaling cascade involving key proteins such as PLCγ, PI3K, and Akt, ultimately leading to endothelial cell proliferation, migration, and survival, which are all critical processes for angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, inhibitors derived from scaffolds like this compound can prevent this initial autophosphorylation step, thereby blocking the entire downstream signaling pathway and inhibiting angiogenesis.

Future Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets. While the focus of this guide has been on its potential as a source of VEGFR-2 inhibitors for cancer therapy, the versatility of this scaffold suggests that its derivatives could also be explored for other indications, including inflammatory diseases and neurodegenerative disorders, where kinase dysregulation is also implicated. Further research, including the synthesis and biological evaluation of a focused library of this compound derivatives, is warranted to fully explore the therapeutic potential of this promising chemical scaffold.

References

N-benzyl-5-bromopyridin-2-amine: A Core Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-5-bromopyridin-2-amine represents a significant pharmacophore in contemporary medicinal chemistry. This structural motif, characterized by a benzyl group appended to a 2-aminopyridine core with a bromine substituent at the 5-position, has emerged as a versatile scaffold for the development of potent and selective inhibitors of various therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the role of this compound and its derivatives as pharmacophores, with a particular focus on their application in oncology and inflammation. Detailed experimental protocols, quantitative biological data, and analyses of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The 2-aminopyridine scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with biological targets, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics. The introduction of a benzyl group at the 2-amino position and a bromine atom at the 5-position further refines the pharmacological profile of this core structure. The benzyl group can engage in hydrophobic and aromatic interactions within target binding sites, while the bromine atom can serve as a handle for further chemical modification or contribute to binding through halogen bonding. This guide will delve into the specifics of the this compound pharmacophore, exploring its synthesis and its demonstrated and potential roles in targeting key enzymes in human diseases.

Synthesis of this compound and its Precursors

The synthesis of this compound typically proceeds through a two-step sequence involving the bromination of 2-aminopyridine followed by N-benzylation.

Synthesis of 2-Amino-5-bromopyridine

A common and efficient method for the synthesis of the key intermediate, 2-amino-5-bromopyridine, involves the direct bromination of 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide (PTAT)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

  • Ice bath

Procedure:

  • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine and 300ml of dichloromethane.

  • Add 37.6g (0.1 mol) of phenyltrimethylammonium tribromide to the mixture.

  • Stir the reaction mixture at 30°C for 2 hours.

  • After the reaction is complete, wash the mixture with 40ml of saturated sodium chloride solution.

  • Separate the organic layer and wash it 2-3 times with 20ml of water.

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to obtain an oily residue.

  • Cool the residue in an ice bath and add water to precipitate the solid crude product.

  • Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid.[1]

This method is reported to provide yields in the range of 75% to 81%.[1]

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction_Vessel Reaction at Controlled Temperature 2-Amino-5-bromopyridine->Reaction_Vessel Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

The this compound Pharmacophore in Kinase Inhibition

The N-benzyl-2-aminopyridine scaffold is a recognized pharmacophore for a variety of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition

Recent studies have focused on developing dual inhibitors of CDKs and HDACs as a synergistic approach to cancer therapy. The 2-aminopyridine core is a key feature in some of these dual inhibitors. For instance, novel 2-aminopyridine-based derivatives have been identified as potent dual inhibitors of CDK9 and HDAC1.[2] While this compound itself was not explicitly detailed in these studies, its structural similarity to the core of these inhibitors suggests its potential as a starting point for the design of new dual-acting anticancer agents.

The general pharmacophore model for these inhibitors involves a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The N-benzyl-2-aminopyridine moiety can function as a significant part of the "cap" group, making crucial interactions with the protein surface.

Apoptosis-Regulating Kinase (ASK1) and Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition

The N-benzyl pyridine-2-one scaffold, a close analog of N-benzyl-pyridin-2-amine, has been successfully utilized to develop dual inhibitors of ASK1 and PDK1, which are involved in fibrotic diseases. A series of N-benzyl pyridine-2-one derivatives were synthesized and showed potent inhibition of ASK1 and excellent inhibitory activity against PDK1.[3] This highlights the potential of the N-benzyl-aminopyridine core in targeting kinases involved in fibrosis.

The following table summarizes the activity of representative dual ASK1/PDK1 inhibitors with a similar core structure.

CompoundASK1 IC₅₀ (nM)PDK1 Inhibition at 10 µM (%)
21c 9.1313.63
21d 1.7323.80
Data from a study on N-benzyl pyridine-2-one derivatives.[3]

Anticancer Potential

Derivatives containing the N-benzyl-5-bromo structural element have demonstrated significant anticancer activity in various studies. For example, N-benzyl-5-bromoindolin-2-one derivatives have been synthesized and evaluated for their anti-proliferative effects against human tumor cell lines, with some compounds showing potent activity.[4]

A study on 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares the bromo-heterocycle and benzylamine substructures, showed significant growth inhibitory effects on Jurkat, HeLa, and MCF-7 cancer cell lines. The IC₅₀ value for BPU against Jurkat cells was found to be 4.64 ± 0.08 µM after 48 hours of treatment. This underscores the potential of the N-benzyl-5-bromo-heterocycle pharmacophore in the development of novel anticancer agents.

The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

G Drug N-benzyl-5-bromo- heterocycle Derivative Target Cellular Target (e.g., Kinase, DNA) Drug->Target Inhibition Apoptosis Induction of Apoptosis Target->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest Target->CellCycleArrest Induces CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath

Caption: A simplified logical flow of the anticancer mechanism of action.

Future Directions and Conclusion

The this compound core is a promising pharmacophore with demonstrated relevance in the development of inhibitors for various therapeutic targets, particularly in the fields of oncology and inflammation. While direct biological data for this specific molecule is not extensively published, the wealth of information on closely related analogs strongly supports its potential as a valuable building block for novel drug candidates.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships (SAR). Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement in preclinical and clinical development. The detailed synthetic protocols and the contextual biological data provided in this guide aim to serve as a solid foundation for researchers to explore the full therapeutic potential of this versatile pharmacophore.

References

An In-depth Technical Guide to the Synthesis of N-benzyl-5-bromopyridin-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing N-benzyl-5-bromopyridin-2-amine and its derivatives. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document details the core synthesis, key derivatization strategies, and presents relevant experimental protocols and quantitative data to support further research and development in this area.

Core Synthesis of this compound

The synthesis of the core scaffold, this compound, can be efficiently achieved through a reductive amination pathway. This method involves the condensation of the readily available 2-amino-5-bromopyridine with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired N-benzyl amine.

A key precursor, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine via bromination. Various methods have been reported, including the use of N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide, with yields generally ranging from 65% to 78%.[1][2]

Experimental Protocol: Reductive Amination

This protocol is adapted from a similar synthesis of a pyrazine derivative and outlines a reliable method for the N-benzylation of 2-amino-5-bromopyridine.[3]

Materials:

  • 2-amino-5-bromopyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Ethyl acetate

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq.) in ethyl acetate, add benzaldehyde (1.1 eq.) and a catalytic amount of trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 4 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Synthesis of Derivatives and Analogs

The this compound scaffold is amenable to further derivatization, primarily through palladium-catalyzed cross-coupling reactions at the bromine-substituted C5 position. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents, respectively.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the synthesis of 5-aryl- or 5-heteroaryl-substituted N-benzyl-2-aminopyridine derivatives. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

G start Start reagents Combine this compound, arylboronic acid, Pd catalyst, ligand, and base in a reaction vessel. start->reagents solvent Add anhydrous solvent (e.g., dioxane/water). reagents->solvent degas Degas the reaction mixture. solvent->degas heat Heat the mixture to the specified temperature (e.g., 85-95 °C). degas->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Cool, dilute with organic solvent, and wash with aqueous solutions. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data for Suzuki-Miyaura Analogs

The following table summarizes representative data for the synthesis of pyridine derivatives via Suzuki-Miyaura coupling, demonstrating the feasibility of this approach for generating analogs.

EntryArylboronic AcidCatalyst/LigandBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂OModerate to Good[4]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂OModerate to Good[4]
32-Isopropylphenylboronic acidDPP-Palladium on silica---[4]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a variety of primary and secondary amines at the C5 position, yielding 5-amino-N-benzyl-2-aminopyridine derivatives. This reaction also relies on a palladium catalyst, a suitable phosphine ligand, and a base.

Generalized Experimental Workflow for Buchwald-Hartwig Amination

G start Start reagents Combine this compound, coupling amine, Pd catalyst, ligand, and base in a reaction vessel. start->reagents solvent Add anhydrous solvent (e.g., toluene). reagents->solvent degas Degas the reaction mixture. solvent->degas heat Heat the mixture to the specified temperature (e.g., reflux). degas->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Cool, dilute with organic solvent, filter, and wash. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Analogs

The following table presents data from the synthesis of N-arylpyrimidin-2-amine derivatives, illustrating typical yields for Buchwald-Hartwig amination.

EntryCoupling AmineCatalyst/LigandBaseSolventYield (%)Reference
1Various anilinesPd₂(dba)₃ / dpppNaOtBuToluene-[4]
2Various anilinesDichlorobis(triphenylphosphine)Pd(II) / XantphosNaOtBuToluene27-82[4]

Biological Activity and Signaling Pathways

Derivatives of N-benzyl-aminopyrimidines and related aminopyridine scaffolds have shown significant potential as anticancer agents, often through the inhibition of specific protein kinases. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1 deubiquitinase, which is implicated in DNA damage response and cancer.[4] While the specific signaling pathways for this compound are not yet fully elucidated, the structural similarity to known kinase inhibitors suggests that its derivatives may also target key signaling cascades involved in cancer cell proliferation and survival.

Potential Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by aminopyridine-based kinase inhibitors. These inhibitors typically act by competing with ATP for binding to the kinase domain of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor This compound Derivative (Inhibitor) Inhibitor->RTK Inhibits (ATP-competitive)

Caption: Generalized RTK signaling pathway targeted by kinase inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly reductive amination for the core structure and subsequent Suzuki-Miyaura and Buchwald-Hartwig couplings for derivatization, provide a robust platform for generating diverse libraries of compounds. The established link between similar aminopyridine derivatives and kinase inhibition highlights the potential of this compound class in oncology and other therapeutic areas. Further investigation into the specific biological targets and mechanisms of action of this compound analogs is warranted to fully exploit their therapeutic potential.

References

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromopyridin-2-amine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functionalities, enabling the synthesis of complex molecular architectures and facilitating structure-activity relationship (SAR) studies in drug discovery. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on key palladium-catalyzed cross-coupling reactions. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide leverages data from closely related 5-bromopyridin-2-amine derivatives to provide robust and representative experimental protocols and expected outcomes.

General Reactivity Principles

The reactivity of the bromine atom in this compound is primarily governed by the electronic properties of the pyridine ring and the nature of the palladium catalyst and ligands employed. The pyridine ring is electron-deficient, which generally enhances the susceptibility of the C-Br bond to oxidative addition by a Pd(0) catalyst, the initial and often rate-determining step in many cross-coupling catalytic cycles. The N-benzylamino group at the 2-position is an electron-donating group, which can influence the electron density of the pyridine ring and potentially modulate the reactivity of the C-Br bond.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, making brominated pyridines like this compound more reactive and often allowing for milder reaction conditions compared to their chlorinated counterparts.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. These transformations are instrumental in the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
23,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
44-Iodophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative with an arylboronic acid, based on established methods.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 85-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetalation Transmetal Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product RedElim Reductive Elimination ArBr This compound (Ar-Br) Boronic R'-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4][5] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromopyridines

The following table presents data for the Buchwald-Hartwig amination of 2-amino-5-bromopyridine derivatives with various amines, providing an estimate of the expected reactivity for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1MorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDSTHF651640[6]
2PiperidineSPhos-precatalyst (Pre-L4)-LiHMDSTHF651671[6]
3AnilinePd(OAc)₂ (1-5)Xantphos (1-5)NaOtBuToluene100-11012-24Good[1]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This general procedure is based on established protocols for the Buchwald-Hartwig amination of bromopyridines.[1][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add anhydrous toluene or dioxane to the tube.

  • Add this compound and the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition OxAdd Oxidative Addition PdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArPdBr->PdAmine Amine Coordination AmineCoord Amine Coordination PdAmido Ar-Pd(II)L₂(NR'R'') PdAmine->PdAmido Deprotonation Deprotonation Deprotonation (Base) PdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' PdAmido->Product RedElim Reductive Elimination ArBr This compound (Ar-Br) Amine HNR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] This reaction is highly efficient for the synthesis of substituted alkynes.

Quantitative Data for Sonogashira Coupling of Bromopyridine Derivatives

The following table provides representative data for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, which can serve as a guide for the reactivity of this compound.[8]

EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
31-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
43-Butyn-1-olPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100378

Experimental Protocol: Representative Sonogashira Coupling

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of bromopyridines.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., DMF, THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and triphenylphosphine.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 50-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle Visualization

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdAlkyne->Product CuBr Cu(I)Br CuAlkyne Cu(I)-C≡CR' CuAlkyne->ArPdBr CuAlkyne->CuBr Transmetalation to Pd Alkyne R'-C≡CH + Base Alkyne->CuAlkyne Deprotonation

Caption: Catalytic cycles for the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[9][10]

Quantitative Data for Heck Reaction of 2-Amino-5-bromopyridine

The following data for the Heck reaction of 2-amino-5-bromopyridine with styrene provides an indication of the potential reactivity of this compound.[8]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10024Good

Experimental Protocol: Representative Heck Reaction

This is a general procedure for the Heck reaction based on protocols for similar bromopyridines.[11]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine) (2-10 mol%)

  • Base (e.g., triethylamine) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, combine this compound, the alkene, the base, and the solvent.

  • Degas the mixture and establish an inert atmosphere.

  • Add the palladium catalyst and the phosphine ligand.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle Visualization

Heck_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition OxAdd Oxidative Addition PdAlkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->PdAlkene Alkene Coordination AlkeneCoord Alkene Coordination PdAlkyl R-Pd(II)L₂ PdAlkene->PdAlkyl Migratory Insertion MigratoryInsertion Migratory Insertion PdH H-Pd(II)L₂(Br) PdAlkyl->PdH β-Hydride Elimination Product Substituted Alkene PdAlkyl->Product BetaHydride β-Hydride Elimination PdH->Pd0 Base BaseRegen Base ArBr This compound (Ar-Br) Alkene Alkene

Caption: Generalized catalytic cycle for the Heck reaction.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the pyridine ring can be achieved through palladium-catalyzed cyanation of the corresponding bromo-substituted precursor. Various cyanide sources can be employed, such as zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), or acetone cyanohydrin.

Quantitative Data for Cyanation of Bromopyridines

While specific data for this compound is scarce, the following table provides results for the cyanation of other bromopyridines, which are indicative of the expected reactivity.

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
1K₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (2)P-O bidentate ligandDioxane/H₂O1002478 (for 2-bromopyridine)[5]
2NCTSPdCl₂-EthanolReflux-Good[5]
3α-iminonitrilePd(OAc)₂-DMF120-Good[5]

Experimental Protocol: Representative Cyanation

This general procedure is based on established methods for the palladium-catalyzed cyanation of aryl bromides.[5]

Materials:

  • This compound (1.0 equiv)

  • Cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)

  • Palladium precatalyst (e.g., P1, 2 mol%)

  • Ligand (e.g., L2, as specified in literature)

  • Potassium acetate (KOAc) (0.125 equiv)

  • Dioxane/Water (1:1)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial, combine this compound, the cyanide source, the palladium precatalyst, the ligand, and potassium acetate.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 100 °C for 1 hour or until completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow Overview

The following diagram illustrates a general workflow applicable to the palladium-catalyzed cross-coupling reactions described in this guide.

Experimental_Workflow Start Start: This compound + Coupling Partner Setup Reaction Setup: - Add reagents, solvent, catalyst, ligand, base - Inert atmosphere Start->Setup Reaction Reaction: - Heat and stir - Monitor by TLC/LC-MS Setup->Reaction Workup Work-up: - Cool to RT - Dilute with organic solvent - Aqueous wash Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The bromine atom in this compound serves as a highly effective functional handle for a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided an in-depth overview of the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions, offering representative quantitative data, detailed experimental protocols, and visualizations of the catalytic cycles and general workflow. While the data presented is largely based on closely related analogs, it provides a strong foundation for researchers to design and execute successful synthetic transformations of this compound. The versatility of these reactions opens up a vast chemical space for the development of novel compounds with potential applications in pharmaceuticals and materials science. It is recommended that for any specific application, a systematic optimization of the reaction conditions be performed to achieve the desired outcome with high efficiency and yield.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-benzyl-5-bromopyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the regioselective bromination of 2-aminopyridine to yield the key intermediate, 2-amino-5-bromopyridine. Subsequently, two effective methods for the N-benzylation of this intermediate are detailed: direct alkylation with benzyl bromide and reductive amination with benzaldehyde. This application note includes detailed experimental procedures, quantitative data summaries, and workflow visualizations to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

This compound is a key synthetic intermediate used in the development of various pharmaceutical compounds. The presence of the benzyl group, the bromine atom, and the aminopyridine core allows for diverse subsequent chemical modifications, making it a versatile scaffold in the synthesis of complex molecules. This protocol outlines a reliable and efficient synthetic route accessible to researchers in organic and medicinal chemistry.

Synthesis Overview

The synthesis of this compound is achieved in two main steps:

  • Step 1: Synthesis of 2-Amino-5-bromopyridine. This step involves the electrophilic bromination of 2-aminopyridine. The use of N-Bromosuccinimide (NBS) provides high regioselectivity for the 5-position of the pyridine ring.

  • Step 2: Synthesis of this compound. This step can be accomplished through two primary methods:

    • Method A: Direct N-benzylation using benzyl bromide in the presence of a base.

    • Method B: Reductive Amination with benzaldehyde and a suitable reducing agent.

Step 1: Synthesis of 2-Amino-5-bromopyridine

Reaction Principle

The synthesis of 2-amino-5-bromopyridine is achieved via an electrophilic aromatic substitution reaction. The amino group at the 2-position of the pyridine ring activates the ring towards electrophilic attack, directing the incoming bromine to the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.

Experimental Protocol

Materials and Reagents:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (1.0 eq).

  • Add DMF to dissolve the 2-aminopyridine completely.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate beaker, dissolve NBS (1.0 eq) in a minimal amount of DMF.

  • Add the NBS solution dropwise to the cooled 2-aminopyridine solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water.

  • For further purification, wash the collected solid with cold acetonitrile.

  • Dry the purified 2-amino-5-bromopyridine in a vacuum oven.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
2-Aminopyridine94.1111.0-
N-Bromosuccinimide177.9811.0-
2-Amino-5-bromopyridine173.01--~80

Workflow Diagram

Synthesis_Step1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Aminopyridine in DMF cool Cool to 0 °C start->cool addition Slowly add NBS solution cool->addition nbs_prep Prepare NBS solution in DMF nbs_prep->addition stir Stir at RT for 8-10h addition->stir quench Quench with ice water stir->quench filter Filter the precipitate quench->filter wash_water Wash with water filter->wash_water wash_acn Wash with acetonitrile wash_water->wash_acn dry Dry the product wash_acn->dry end_product 2-Amino-5-bromopyridine dry->end_product

Caption: Workflow for the synthesis of 2-Amino-5-bromopyridine.

Step 2: Synthesis of this compound

Two effective methods are presented for the N-benzylation of 2-amino-5-bromopyridine.

Method A: Direct N-benzylation

Reaction Principle

This method involves the direct nucleophilic substitution of benzyl bromide by the amino group of 2-amino-5-bromopyridine. A base is used to deprotonate the amino group, increasing its nucleophilicity.

Experimental Protocol

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq) and a suitable solvent (e.g., acetonitrile or THF).

  • Add a base (e.g., K₂CO₃, 2.0 eq, or NaH, 1.2 eq, handled with care).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If K₂CO₃ was used, filter off the solid. If NaH was used, carefully quench the reaction with water.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )MolesEquivalents
2-Amino-5-bromopyridine173.0111.0
Benzyl bromide171.041.11.1
Potassium carbonate138.2122.0
This compound263.13--

Method B: Reductive Amination

Reaction Principle

This method involves the formation of an imine intermediate from the reaction of 2-amino-5-bromopyridine and benzaldehyde, which is then reduced in situ to the secondary amine using a selective reducing agent like sodium triacetoxyborohydride.

Experimental Protocol

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent (DCM or DCE).

  • Optionally, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )MolesEquivalents
2-Amino-5-bromopyridine173.0111.0
Benzaldehyde106.121.11.1
Sodium triacetoxyborohydride211.941.51.5
This compound263.13--

Workflow Diagram for N-benzylation

Synthesis_Step2 cluster_method_a Method A: Direct Benzylation cluster_method_b Method B: Reductive Amination start 2-Amino-5-bromopyridine a_reactants Add Base (K₂CO₃ or NaH) and Benzyl Bromide start->a_reactants b_imine React with Benzaldehyde (Imine Formation) start->b_imine a_reflux Reflux a_reactants->a_reflux a_workup Workup & Purification a_reflux->a_workup end_product This compound a_workup->end_product b_reduce Reduce with STAB b_imine->b_reduce b_workup Workup & Purification b_reduce->b_workup b_workup->end_product

Caption: Alternative workflows for the N-benzylation of 2-Amino-5-bromopyridine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Benzyl bromide is a lachrymator and corrosive; handle with extreme caution.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water; handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic protocols detailed in this application note provide reliable and efficient methods for the preparation of this compound. The two-step synthesis, beginning with the bromination of 2-aminopyridine followed by either direct benzylation or reductive amination, offers flexibility for researchers based on available reagents and desired reaction conditions. The provided data and visualizations are intended to support the successful implementation of this synthesis in a laboratory setting.

Application Notes and Protocols for Suzuki Coupling Reactions with N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This methodology is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl scaffolds, which are prominent in a vast number of pharmaceutical agents.[2][3] The N-benzyl-5-arylpyridin-2-amine core, synthesized via the Suzuki coupling of N-benzyl-5-bromopyridin-2-amine, is a privileged structure in medicinal chemistry. Derivatives of this scaffold are of significant interest for the development of novel therapeutics, including kinase inhibitors for oncology and inflammatory diseases.[4]

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. While specific literature on this exact substrate is limited, the provided protocols are robustly adapted from well-established procedures for structurally analogous aminopyridine systems, such as 2-amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine.[2][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (arylboronic acid) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[1]

Suzuki_Mechanism start Pd(0)L₂ pd_ii Ar'-Pd(II)L₂(Br) start->pd_ii Oxidative Addition transmetal Ar'-Pd(II)L₂(Ar) pd_ii->transmetal Transmetalation product_complex Ar'-Ar Pd(0) Complex transmetal->product_complex Reductive Elimination product_complex->start Catalyst Regeneration product N-benzyl-5-arylpyridin-2-amine product_complex->product reactant This compound (Ar'-Br) reactant->pd_ii boronic_acid Arylboronic Acid (Ar-B(OH)₂) + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Analogous Systems

The following tables summarize typical reaction conditions for the Suzuki coupling of bromo-aminopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst, Base, and Solvent Systems

Substrate AnalogueCatalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Typical Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane / H₂O (4:1)85-9560-85[5]
2-Amino-5-bromo-4-methylpyridinePd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane / H₂O (4:1)85-9570-90
2-Bromo-5-methylpyridin-4-aminePd(OAc)₂ (3)K₂CO₃ (2.0)Isopropanol / H₂OReflux65-88[4]
2-Amino-5-bromo-4-t-butylthiazolePd(PPh₃)₄ (1-5)K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)80-12050-95

Table 2: Representative Arylboronic Acid Coupling Partners

Arylboronic AcidProduct TypeNotes
Phenylboronic acid5-Phenyl substituted pyridineUnsubstituted core structure.
4-Methoxyphenylboronic acidElectron-rich biarylGenerally good yields.
4-Chlorophenylboronic acidElectron-poor biarylMay require slightly longer reaction times.
Pyridine-3-boronic acidHeteroaryl-heteroarylImportant for kinase inhibitor scaffolds.
4-(Trifluoromethyl)phenylboronic acidStrongly electron-deficientCan be challenging, may require ligand optimization.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid, adapted from methodologies for similar substrates.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).

    • Repeat this evacuation-backfill cycle three times to ensure the reaction environment is free of oxygen.[2]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

    • Using a syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[2][5]

  • Reaction:

    • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 85-95 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2]

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water, and then with brine.[2]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-arylpyridin-2-amine product.[4]

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up & Isolation setup 1. Add Reactants & Base (Substrate, Boronic Acid, K₃PO₄) to Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂ 3x) setup->inert reagents 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/H₂O) inert->reagents heat 4. Heat & Stir (85-95 °C, 12-18h) reagents->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Dilute & Extract (EtOAc, H₂O, Brine) cool->extract dry 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify 9. Purify (Flash Column Chromatography) dry->purify product Pure N-benzyl-5-arylpyridin-2-amine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile method for the synthesis of N-benzyl-5-arylpyridin-2-amine derivatives. These compounds are highly valuable scaffolds for drug discovery and medicinal chemistry research. The protocols and data presented, adapted from closely related systems, offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acid coupling partners to achieve optimal yields.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of N-benzyl-5-bromopyridin-2-amine. This reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of N,N'-disubstituted 2,5-diaminopyridine derivatives. These products are valuable scaffolds in medicinal chemistry and drug discovery. This guide outlines the necessary reagents, optimized reaction conditions, and purification methods. A summary of representative quantitative data from analogous reactions is presented in a tabular format for easy comparison. Additionally, diagrams illustrating the experimental workflow and the catalytic cycle are included to facilitate a deeper understanding of the process.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][2] This reaction has gained widespread use due to its broad substrate scope, functional group tolerance, and generally high yields. The synthesis of substituted 2-aminopyridines is of significant interest as this motif is a key structural component in numerous biologically active compounds and approved pharmaceuticals.

This compound is a versatile building block, and its amination at the C5 position opens a pathway to a variety of diaminopyridine derivatives, which are important intermediates for the synthesis of complex molecular architectures in drug development.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine to form a Pd(II) complex.

  • Ligand Exchange: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated or N-alkylated product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]

The selection of the catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate and yield.

Data Presentation: Reaction Conditions and Yields for Analogous Reactions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the amination of structurally similar bromopyridines. This data provides a strong foundation for the optimization of the target reaction.

Aryl BromideAmine Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene100>95
2-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10085-95
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene8060[3]
5-BromopyrimidineMorpholinePd₂(dba)₃ (2)Ligand 1 (8)NaOtBu (1.4)Toluene10085
2-BromopyridinePiperidine(NHC)Pd(allyl)Cl (1)-NaOtBu (1.1)DioxaneRT91[4]
2-BromopyridinesVolatile Amines (e.g., Me₂NH)Pd(OAc)₂ (1-5)dppp (1.5-7.5)NaOtBu (1.4-2.0)Toluene8055-98[5]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2.5)BINAP (3)NaOtBu (1.4)Toluene110High[6]

Experimental Protocols

The following are general experimental protocols that can be adapted for the Buchwald-Hartwig amination of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, morpholine, or other primary/secondary amine) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • A suitable phosphine ligand (e.g., XPhos, BINAP, or Xantphos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the amine coupling partner, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Procedure for Volatile Amines

For reactions involving volatile amines, a sealed tube or pressure vessel is required.

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, as a solution in THF or as a condensed gas) (1.5-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, palladium(II) acetate, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Amine, Base B Add Catalyst System: Pd Source + Ligand A->B Inert Atmosphere C Add Anhydrous Solvent B->C D Heat Mixture (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Final Product I->J Characterization (NMR, MS)

Caption: A step-by-step experimental workflow for a typical Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(NHR'R'')L_n]Br oa_complex->amine_coord + R'R''NH amido_complex Ar-Pd(II)(NR'R'')L_n amine_coord->amido_complex Base (- H-Base+ Br-) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of kinase inhibitors derived from N-benzyl-5-bromopyridin-2-amine. This versatile starting material offers a strategic platform for developing novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The protocols outlined below are based on established synthetic methodologies for related pyridine and pyrimidine scaffolds and can be adapted to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

Introduction to Pyridine-Based Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for the design of potent and selective ATP-competitive kinase inhibitors. This compound serves as a valuable building block, with the bromine atom at the 5-position providing a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of substituents to explore the chemical space and optimize inhibitor potency and selectivity.

Derivatives of the 2-aminopyridine scaffold have shown inhibitory activity against several important kinase targets, including but not limited to Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and various receptor tyrosine kinases.

Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. The choice between a Suzuki-Miyaura or a Buchwald-Hartwig reaction will depend on the desired final compound, specifically whether a carbon-carbon or a carbon-nitrogen bond is to be formed at the 5-position of the pyridine ring.

Experimental Workflow: Synthesis of Kinase Inhibitors

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) start->buchwald product_suzuki 5-Aryl/Heteroaryl-N-benzylpyridin-2-amine Derivatives suzuki->product_suzuki product_buchwald 5-Amino-N-benzylpyridin-2-amine Derivatives buchwald->product_buchwald screening In vitro Kinase Assay product_suzuki->screening product_buchwald->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Inhibitor N-benzyl-pyridin-2-amine Derivative Inhibitor->CyclinE_CDK2 inhibits

Application Notes and Protocols: "N-benzyl-5-bromopyridin-2-amine" as a Scaffold for the Synthesis of Potent and Selective JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family, particularly JAK2, is a critical mediator in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making JAK2 a prime therapeutic target. The 2-aminopyridine scaffold has emerged as a privileged structure in the design of potent and selective JAK2 inhibitors. This document provides detailed application notes and experimental protocols for the utilization of N-benzyl-5-bromopyridin-2-amine as a versatile starting material for the synthesis of novel JAK2 inhibitors. The protocols focus on palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the C5 position of the pyridine ring, a key region for modulating potency and selectivity.

Introduction

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[1] The discovery of the activating V617F mutation in the pseudokinase domain of JAK2 in a high percentage of patients with MPNs has solidified its role as a key driver of these diseases and spurred the development of targeted inhibitors.[2]

The this compound scaffold offers a strategic starting point for the synthesis of JAK2 inhibitors. The bromine atom at the 5-position provides a handle for introducing a variety of aryl and heteroaryl groups through well-established cross-coupling methodologies like the Suzuki-Miyaura reaction.[3] The N-benzyl group can serve to occupy a specific pocket in the ATP-binding site of the kinase, while the 2-amino group often acts as a crucial hinge-binding motif. This document outlines a representative synthetic workflow and biological evaluation protocols for developing novel JAK2 inhibitors from this scaffold.

Signaling Pathway

The JAK/STAT pathway is a principal mechanism for cytokine signal transduction. Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. JAKs then phosphorylate the recruited STATs, leading to their dimerization and translocation to the nucleus to modulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->Receptor Phosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor N-benzyl-5-arylpyridin- 2-amine Derivative Inhibitor->JAK2 Inhibition Gene Gene Transcription DNA->Gene

Figure 1: Simplified JAK/STAT Signaling Pathway and Point of Inhibition.

Experimental Protocols

Synthesis of N-benzyl-5-arylpyridin-2-amine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[3][4]

Synthetic_Workflow Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product N-benzyl-5-arylpyridin-2-amine Derivative Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis SAR_Workflow Scaffold This compound Scaffold Design Design Analogs (Vary Aryl Group at C5) Scaffold->Design Synthesis Synthesize Analogs (e.g., Suzuki Coupling) Design->Synthesis Screening Biological Screening (JAK2 Kinase Assay) Synthesis->Screening Data Analyze Data (IC50, Selectivity) Screening->Data SAR Establish SAR Data->SAR SAR->Design Iterate Optimization Lead Optimization SAR->Optimization

References

The Role of N-benzyl-5-bromopyridin-2-amine in the Synthesis of Potent VEGFR-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a well-established and privileged structure in the field of medicinal chemistry, particularly in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic functionalization of the pyridine ring is paramount in achieving both high potency and selectivity. N-benzyl-5-bromopyridin-2-amine, and its derivatives, serve as a versatile starting material for the synthesis of a diverse range of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The bromine atom at the 5-position and the amino group at the 2-position provide reactive handles for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in building the molecular complexity required for potent VEGFR-2 inhibition.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival are blocked, ultimately leading to a reduction in tumor vascularization.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting angiogenesis.[1][2][3]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Inhibition by This compound derivatives PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

A simplified representation of the VEGFR-2 signaling pathway.

Quantitative Data of Pyridine-Based VEGFR-2 Inhibitors

The following table summarizes the in vitro VEGFR-2 inhibitory activity of various pyridine-based compounds, highlighting the potential for this scaffold in developing potent inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDModification on Pyridine CoreVEGFR-2 IC50 (µM)Reference CompoundVEGFR-2 IC50 (µM)
10 Pyridine-derived0.12Sorafenib0.10
9 Pyridine-derived-Sorafenib-
8 Pyridine-derived-Sorafenib-
15 Pyridine-derived-Sorafenib-

Note: Specific IC50 values for compounds 9, 8, and 15 against VEGFR-2 were not explicitly provided in the search results, but they were highlighted as potent derivatives against cancer cell lines.[4]

Experimental Protocols

The synthesis of VEGFR-2 inhibitors from this compound typically involves a multi-step process. The following protocols are generalized methodologies for key synthetic transformations.

General Workflow for Synthesis and Evaluation

The development of novel kinase inhibitors follows a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (VEGFR-2) Characterization->Screening Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Screening->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A general workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).[5]

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.[5]

  • Under the inert atmosphere, add the palladium catalyst.[5]

  • Add the degassed solvent mixture to the flask.[6]

  • Stir the reaction mixture at 85-95 °C.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[5]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[5]

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk tube.

  • Add this compound to the tube.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Synthesized inhibitor compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in the assay buffer.

  • In a microplate, add the VEGFR-2 enzyme, the substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely correlated with the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

These protocols provide a foundational framework for the synthesis and evaluation of VEGFR-2 inhibitors derived from this compound. The specific reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for each specific substrate and coupling partner to achieve optimal yields and purity.

References

Synthesis of Substituted 2-Aminopyridines: A Detailed Guide Utilizing N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental protocols for the synthesis of a diverse range of substituted 2-aminopyridines, commencing from the versatile building block, N-benzyl-5-bromopyridin-2-amine. The methodologies outlined herein are central to medicinal chemistry and drug discovery, enabling the strategic functionalization of the pyridine core to generate novel molecular entities with potential therapeutic applications.

The synthetic strategy is modular, comprising three principal stages:

  • Preparation of the Starting Material: The synthesis of this compound through the N-benzylation of commercially available 2-amino-5-bromopyridine.

  • C-5 Functionalization via Cross-Coupling Reactions: Introduction of various substituents at the 5-position of the pyridine ring using robust palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

  • Deprotection: The final removal of the N-benzyl protecting group to yield the target substituted 2-aminopyridines.

These protocols are designed to be adaptable, providing a solid foundation for further optimization and exploration of a wide chemical space.

Preparation of Starting Material: this compound

The initial step involves the protection of the primary amino group of 2-amino-5-bromopyridine with a benzyl group. This is a crucial step to prevent side reactions at the amino group during the subsequent cross-coupling reactions.

Experimental Protocol: N-Benzylation

A typical procedure for the N-benzylation of 2-amino-5-bromopyridine involves reaction with benzyl bromide in the presence of a base.

Materials:

  • 2-Amino-5-bromopyridine

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

C-5 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

With the N-benzyl protected starting material in hand, the bromine atom at the C-5 position serves as a handle for introducing a variety of substituents through well-established cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-aminopyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid derivative (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (5 mol%) under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following table summarizes typical yields for the Suzuki-Miyaura coupling of structurally similar bromopyridine substrates. These values can serve as a benchmark for the expected outcomes with this compound.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10080-92
3-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF9575-88
Thiophen-2-ylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9070-85
Buchwald-Hartwig Amination: Synthesis of 5-Amino-substituted 2-aminopyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 5-position.[2]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[3]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

AmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃/BINAPNaOtBuToluene10080-95
AnilinePd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane11075-90
BenzylaminePd₂(dba)₃/DavePhosK₃PO₄Toluene10070-88
n-ButylaminePd(OAc)₂/BINAPNaOtBu1,4-Dioxane9065-85
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-aminopyridines

The Sonogashira coupling enables the formation of a C-C bond between the bromopyridine and a terminal alkyne, providing access to 5-alkynyl-2-aminopyridine derivatives.[4]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (3 mol%), and CuI (6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.[5]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Terminal AlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT85-98
EthynyltrimethylsilanePd(PPh₃)₄CuIEt₃NDMF6080-95
1-HexynePd(PPh₃)₂Cl₂CuIDIPEATHF5075-90
Propargyl alcoholPd(PPh₃)₄CuIEt₃NDMFRT70-88

Deprotection: Removal of the N-benzyl Group

The final step in the synthesis is the removal of the N-benzyl protecting group to unmask the primary 2-amino functionality.

Experimental Protocol: N-Debenzylation

Catalytic hydrogenation is a common and effective method for the removal of the benzyl group.[6]

Materials:

  • N-benzyl-5-substituted-pyridin-2-amine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), Ethyl acetate (EtOAc))

  • Ammonium formate (for transfer hydrogenation, optional)

Procedure (Catalytic Hydrogenation):

  • Dissolve the N-benzyl-5-substituted-pyridin-2-amine in a suitable solvent (e.g., EtOH).

  • Add 10% Pd/C (5-10 mol% of palladium).

  • Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Alternative Procedure (Transfer Hydrogenation):

  • To a solution of the N-benzyl-5-substituted-pyridin-2-amine in methanol, add 10% Pd/C.

  • Add ammonium formate (4-5 eq) in one portion.

  • Reflux the mixture for 1-4 hours, monitoring by TLC.

  • After completion, filter the hot reaction mixture through Celite and wash with methanol.

  • Concentrate the filtrate to obtain the product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the logical flow of the experimental procedures.

Synthesis_Workflow Start 2-Amino-5-bromopyridine NBn N-Benzylation Start->NBn Intermediate This compound NBn->Intermediate Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Intermediate->Coupling Substituted N-benzyl-5-substituted-pyridin-2-amine Coupling->Substituted Debenzylation N-Debenzylation Substituted->Debenzylation Product Substituted 2-Aminopyridine Debenzylation->Product

Caption: Overall synthetic workflow for substituted 2-aminopyridines.

Experimental_Flow Setup Reaction Setup (Reagents & Solvent) Inert Inert Atmosphere (Evacuate/Backfill) Setup->Inert Reaction Reaction (Heating & Stirring) Inert->Reaction Monitoring Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Work-up (Quenching & Extraction) Reaction->Workup Completion Monitoring->Reaction Purification Purification (Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Cross_Coupling_Pathways Start This compound Suzuki Suzuki-Miyaura (+ Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Sonogashira Sonogashira (+ Terminal Alkyne) Start->Sonogashira Product_Suzuki 5-Aryl-N-benzyl-pyridin-2-amine Suzuki->Product_Suzuki Product_Buchwald 5-Amino-N-benzyl-pyridin-2-amine Buchwald->Product_Buchwald Product_Sonogashira 5-Alkynyl-N-benzyl-pyridin-2-amine Sonogashira->Product_Sonogashira

Caption: Divergent cross-coupling pathways from the key intermediate.

References

Application Notes and Protocols for N-benzyl-5-bromopyridin-2-amine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of N-benzyl-5-bromopyridin-2-amine as a scaffold for the development of novel agrochemicals. While not an active pesticide itself, its structural motifs are present in various pesticidal compounds. This document outlines a detailed, albeit hypothetical, developmental workflow for a novel insecticidal agent derived from this precursor, focusing on a plausible mechanism of action as a chitin biosynthesis inhibitor.

Introduction

This compound is a substituted diaminopyridine that serves as a versatile intermediate in organic synthesis. Its constituent parts, a benzyl group, a bromine-substituted pyridine ring, and an amino group, offer multiple points for chemical modification to generate a diverse library of compounds. The pyridine ring is a common feature in many successful agrochemicals, suggesting that derivatives of this compound could exhibit valuable biological activity against agricultural pests.

This document focuses on the development of a hypothetical insecticidal derivative, N-(4-chlorobenzoyl)-N'-(N-benzyl-5-bromopyridin-2-yl)urea (coded as AG-BPY-1) , which is designed to function as an insect growth regulator by inhibiting chitin biosynthesis, a mechanism analogous to that of commercially successful benzoylphenylurea (BPU) insecticides.[1][2]

Synthesis of the Hypothetical Insecticide AG-BPY-1

The synthesis of AG-BPY-1 from this compound can be conceptualized as a two-step process involving the formation of an isocyanate intermediate followed by its reaction with an appropriate aniline.

Experimental Protocol: Synthesis of N-(4-chlorobenzoyl)-N'-(N-benzyl-5-bromopyridin-2-yl)urea (AG-BPY-1)

Step 1: Synthesis of 2-(benzylamino)-5-bromopyridine-N-carbonyl isocyanate

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triphosgene (0.4 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting solution containing the isocyanate intermediate is typically used directly in the next step without purification.

Step 2: Synthesis of AG-BPY-1

  • In a separate reaction vessel, dissolve 4-chloroaniline (1.1 eq) in anhydrous toluene.

  • To this solution, add the freshly prepared isocyanate solution from Step 1 dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • The product, AG-BPY-1, will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and then with hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the final compound.

  • Characterize the final product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Proposed Mechanism of Action: Chitin Biosynthesis Inhibition

AG-BPY-1 is designed to act as a chitin biosynthesis inhibitor, a well-established mode of action for insecticides.[1][2] Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to abnormal molting and eventual death of the insect larva.[3]

Signaling Pathway Diagram

Chitin_Biosynthesis_Inhibition cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase Glc6P Glucose-6-P Glucose->Glc6P Fru6P Fructose-6-P Glc6P->Fru6P GlcN6P Glucosamine-6-P Fru6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase (CHS) AG_BPY_1 AG-BPY-1 AG_BPY_1->Chitin Inhibits caption Proposed mechanism of AG-BPY-1.

Caption: Proposed mechanism of AG-BPY-1.

In-vitro Efficacy Screening

The initial assessment of the insecticidal activity of AG-BPY-1 can be performed using a larval contact assay against a common agricultural pest, such as the diamondback moth (Plutella xylostella).

Experimental Protocol: Larval Contact Assay

  • Preparation of Test Solutions: Prepare a stock solution of AG-BPY-1 in a suitable solvent (e.g., acetone or DMSO). From this stock, prepare a series of dilutions to achieve the desired test concentrations (e.g., 1, 10, 50, 100, and 500 ppm). A solvent-only solution should be prepared as a negative control.

  • Test Arena Preparation: Use 24-well microtiter plates as test arenas.

  • Insect Rearing: Rear a healthy population of Plutella xylostella larvae on a suitable artificial diet or host plant leaves (e.g., cabbage). Synchronize the larval development to obtain a sufficient number of third-instar larvae for the assay.[4]

  • Assay Procedure: a. Place one fresh cabbage leaf disc (of a diameter that fits into the well) into each well of the 24-well plate. b. Apply 20 µL of each test solution concentration (or control) evenly onto the surface of each leaf disc. Allow the solvent to evaporate completely. c. Introduce one third-instar larva of P. xylostella into each well. d. Seal the plates with a perforated lid to allow for air circulation. e. Incubate the plates at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.

Quantitative Data Presentation
CompoundTarget PestAssay TypeConcentration (ppm)Mortality (%) at 72hLC50 (ppm)
AG-BPY-1P. xylostellaLarval Contact11545.2
1035
5055
10080
500100
ControlP. xylostellaLarval Contact0<5-

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Experimental Workflow Diagram

The overall workflow for the development and preliminary evaluation of AG-BPY-1 can be visualized as follows:

Agrochemical_Development_Workflow Start Start: this compound Synthesis Chemical Synthesis of AG-BPY-1 Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassay In-vitro Insecticidal Bioassay Purification->Bioassay DataAnalysis Data Analysis (LC50 Determination) Bioassay->DataAnalysis LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) DataAnalysis->LeadOptimization End End: Candidate for further development DataAnalysis->End Promising Candidate LeadOptimization->Synthesis Iterative Improvement caption Workflow for AG-BPY-1 development.

Caption: Workflow for AG-BPY-1 development.

Conclusion

This compound represents a promising starting point for the synthesis of novel agrochemicals. The hypothetical insecticide, AG-BPY-1, based on a known mechanism of action, illustrates a rational approach to pesticide discovery. The provided protocols for synthesis and bioassay offer a foundational framework for researchers to explore the potential of this and other derivatives in the ongoing search for effective and safe crop protection solutions. Further research should focus on synthesizing a library of analogues to establish a clear structure-activity relationship (SAR) and to optimize the insecticidal potency and spectrum of activity.

References

Application of "N-benzyl-5-bromopyridin-2-amine" in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

"N-benzyl-5-bromopyridin-2-amine" is a substituted aminopyridine that holds potential as a versatile building block in the synthesis of advanced functional materials. While direct applications in materials science are not extensively documented, its chemical structure, featuring a reactive bromine atom and a secondary amine, makes it an ideal precursor for creating more complex molecules with desirable photophysical and electronic properties. This document outlines a prospective application of "this compound" in the development of materials for Organic Light-Emitting Diodes (OLEDs), a key technology in modern displays and lighting.

The core concept involves utilizing "this compound" as a key intermediate in the synthesis of a novel hole-transporting material (HTM) for OLEDs. The rationale is based on the established use of pyridine-containing compounds in organic electronics.[1][2] The nitrogen atom in the pyridine ring can influence the electronic properties of the molecule, while the bulky benzyl group can help to prevent intermolecular interactions that can quench fluorescence. The bromo-substituent provides a convenient handle for cross-coupling reactions, allowing for the facile introduction of other functional groups to tune the material's properties.

This proposed application leverages the principles of molecular engineering to design and synthesize a material with tailored characteristics for efficient charge transport in an OLED device. The following sections provide a detailed experimental protocol for the synthesis of a hypothetical HTM derived from "this compound," and the subsequent fabrication and characterization of an OLED device.

Experimental Protocols

1. Synthesis of a Hole-Transporting Material using "this compound"

This protocol describes a hypothetical two-step synthesis. The first step is the synthesis of the precursor, "this compound," followed by a Suzuki coupling reaction to introduce a carbazole moiety, a common component in hole-transporting materials.

Protocol 1a: Synthesis of this compound

This synthesis is adapted from a known nickel-catalyzed N-alkylation procedure.

  • Materials:

    • 2-amino-5-bromopyridine

    • Benzyl alcohol

    • Nickel(II) bromide (NiBr2)

    • 1,10-Phenanthroline (phen)

    • Potassium tert-butoxide (t-BuOK)

    • Toluene (anhydrous)

    • Ethyl acetate

    • Hexane

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na2SO4)

    • Schlenk tube and standard glassware

  • Procedure:

    • To an oven-dried Schlenk tube under a nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 mmol), NiBr2 (0.05 mmol), and 1,10-phenanthroline (0.1 mmol).

    • Add anhydrous toluene (5 mL) to the tube, followed by benzyl alcohol (1.2 mmol).

    • Slowly add potassium tert-butoxide (1.5 mmol) to the reaction mixture.

    • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol 1b: Suzuki Coupling for the Synthesis of N-benzyl-5-(9H-carbazol-9-yl)pyridin-2-amine (Hypothetical HTM)

  • Materials:

    • This compound (from Protocol 1a)

    • 9H-Carbazole-9-boronic acid pinacol ester

    • Palladium(II) acetate (Pd(OAc)2)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate (K3PO4)

    • Toluene/water mixture (10:1)

    • Standard Schlenk line and glassware

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 mmol), 9H-carbazole-9-boronic acid pinacol ester (1.2 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).

    • Add potassium phosphate (2.0 mmol) to the flask.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add a degassed mixture of toluene (10 mL) and water (1 mL).

    • Heat the reaction mixture at 100 °C for 18 hours.

    • After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

    • Concentrate the solution and purify the product by column chromatography (silica gel, hexane/dichloromethane gradient) to obtain the final hole-transporting material.

2. Fabrication and Characterization of an OLED Device

This protocol outlines the fabrication of a multi-layer OLED device using the synthesized HTM.

  • Materials:

    • Indium tin oxide (ITO)-coated glass substrates

    • Synthesized HTM (N-benzyl-5-(9H-carbazol-9-yl)pyridin-2-amine)

    • Emitting layer material (e.g., Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] doped in a host material like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl [CBP])

    • Electron-transporting material (ETM) (e.g., Tris(8-hydroxyquinolinato)aluminium [Alq3])

    • Electron-injection layer (EIL) (e.g., Lithium fluoride [LiF])

    • Cathode material (e.g., Aluminum [Al])

    • High-vacuum thermal evaporation system

  • Procedure:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10^-6 Torr).

    • Deposit the following layers sequentially onto the ITO substrate:

      • Hole-Transporting Layer (HTL): 40 nm of the synthesized HTM.

      • Emitting Layer (EML): 20 nm of CBP doped with 6 wt% Ir(ppy)3.

      • Electron-Transporting Layer (ETL): 30 nm of Alq3.

      • Electron-Injection Layer (EIL): 1 nm of LiF.

      • Cathode: 100 nm of Al.

    • The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organic layers, 0.1 Å/s for LiF, and 5 Å/s for Al).

    • Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Measure the electroluminescence (EL) spectra with a spectroradiometer.

Data Presentation

The following tables present hypothetical but representative data for the characterization of the synthesized HTM and the performance of the OLED device. These values are based on typical results for similar classes of materials found in the literature.

Table 1: Photophysical and Thermal Properties of the Hypothetical HTM

PropertyValue
Absorption (λmax, in solution)330 nm
Photoluminescence (λmax, in solution)380 nm
Highest Occupied Molecular Orbital (HOMO)-5.5 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.4 eV
Glass Transition Temperature (Tg)115 °C
Decomposition Temperature (Td, 5% weight loss)350 °C

Table 2: Performance of the Fabricated OLED Device

ParameterValue
Turn-on Voltage (at 1 cd/m²)3.2 V
Maximum Luminance15,000 cd/m²
Maximum Current Efficiency45 cd/A
Maximum Power Efficiency35 lm/W
Maximum External Quantum Efficiency (EQE)18%
CIE Coordinates (x, y)(0.32, 0.61) - Green

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the structure of the fabricated OLED device.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Coupling Partner cluster_final Final Product (HTM) A 2-amino-5-bromopyridine C This compound A->C Ni-catalyzed N-alkylation B Benzyl alcohol B->C E N-benzyl-5-(9H-carbazol-9-yl)pyridin-2-amine C->E Suzuki Coupling D 9H-Carbazole-9-boronic acid pinacol ester D->E

Caption: Synthetic pathway for the hole-transporting material.

OLED_Device_Structure cluster_device OLED Device Structure Cathode Cathode (Al, 100 nm) EIL Electron-Injection Layer (LiF, 1 nm) ETL Electron-Transporting Layer (Alq3, 30 nm) EML Emitting Layer (CBP:Ir(ppy)3, 20 nm) HTL Hole-Transporting Layer (Synthesized HTM, 40 nm) Anode Anode (ITO) Substrate Glass Substrate

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-benzyl-5-bromopyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of this compound?

A1: The most common industrial synthesis involves a two-step process. The first step is the bromination of 2-aminopyridine to produce the key intermediate, 2-amino-5-bromopyridine. The second step is the N-benzylation of this intermediate. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or by direct N-alkylation with a benzyl halide. A greener alternative gaining traction is the use of a palladium-catalyzed borrowing hydrogen methodology with benzyl alcohol.[1]

Q2: What is the most significant challenge in the synthesis of the 2-amino-5-bromopyridine precursor?

A2: The primary challenge is controlling the regioselectivity of the bromination. Over-bromination of 2-aminopyridine is a common side reaction, leading to the formation of 2-amino-3,5-dibromopyridine as a major impurity.[2][3] This not only reduces the yield of the desired product but also complicates the purification process.

Q3: How can the formation of the 2-amino-3,5-dibromopyridine byproduct be minimized?

A3: Minimizing the dibrominated byproduct requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Precise control of the brominating agent (e.g., N-Bromosuccinimide or liquid bromine) is crucial. Using a slight excess should be avoided.

  • Protecting Groups: Acylating the amino group of 2-aminopyridine before bromination can prevent over-bromination. The protecting group is then removed in a subsequent step.[3][4]

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity.

Q4: What are the common issues encountered during the N-benzylation step on a large scale?

A4: When scaling up the N-benzylation, particularly via Buchwald-Hartwig amination, several challenges can arise:

  • Catalyst Deactivation: The pyridine nitrogen in the substrate can coordinate with the palladium catalyst, leading to catalyst poisoning and low yields.[5]

  • Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" and uneven distribution of reagents, affecting reaction consistency and yield.

  • Atmospheric Control: Palladium catalysts are sensitive to oxygen, making the maintenance of a strictly inert atmosphere critical for success at scale.[6]

  • Byproduct Formation: Besides unreacted starting materials, potential byproducts can include dibenzylated amine or products from side reactions involving the solvent or base.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination of 2-Aminopyridine
Possible Cause Troubleshooting Steps
Over-bromination leading to 2-amino-3,5-dibromopyridine - Reduce the molar equivalent of the brominating agent. - Consider protecting the amino group with an acyl group prior to bromination.[3][4] - Optimize the reaction temperature; lower temperatures may improve selectivity.
Incomplete reaction - Increase the reaction time and monitor progress by TLC or HPLC. - Ensure efficient mixing to maintain a homogeneous reaction mixture.
Suboptimal brominating agent - If using liquid bromine, consider switching to N-Bromosuccinimide (NBS) which can be easier to handle and may offer better selectivity.[3]
Issue 2: Low Yield or Stalled N-Benzylation Reaction (Buchwald-Hartwig)
Possible Cause Troubleshooting Steps
Catalyst poisoning/deactivation - Use a ligand that is sufficiently sterically bulky to shield the palladium center from coordination with the pyridine nitrogen.[5] - Ensure all reagents and solvents are of high purity and thoroughly degassed to remove oxygen.[6] - If a black precipitate (palladium black) is observed, the catalyst has likely decomposed. Re-evaluate temperature and reaction time.[5]
Suboptimal reaction conditions - Screen different palladium precatalysts, ligands, bases, and solvents. Toluene and dioxane are commonly effective solvents.[5] - Optimize the reaction temperature; typically, these reactions require heating (80-110 °C).[5]
Poor reagent purity - Use anhydrous solvents and ensure the starting materials are dry. Moisture can deactivate the catalyst.[6]
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Presence of 2-amino-3,5-dibromopyridine in the precursor - Implement purification of the 2-amino-5-bromopyridine intermediate before the N-benzylation step. Recrystallization is often effective.[7]
Unreacted starting materials and byproducts from N-benzylation - For large-scale purification, recrystallization is often the most practical method. - If high purity is required and recrystallization is insufficient, column chromatography may be necessary, though it is less ideal for very large quantities.[3]
Residual palladium catalyst - After the reaction, filter the mixture through a pad of celite to remove the bulk of the palladium residues.[5] - Further purification steps like recrystallization will also help in reducing metal contamination.

Data Presentation

Table 1: Comparison of Bromination Conditions for 2-Aminopyridine

Brominating Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations Reference
N-Bromosuccinimide (NBS)Acetone-895High yield and purity, but requires low temperatures and column chromatography for purification, making it less suitable for industrial scale.[3]
Liquid BromineAcetic Acid5066.5Requires handling of corrosive liquid bromine and N-acylation/hydrolysis steps.[4]
Phenyltrimethylammonium tribromideChloroform2578Milder conditions and avoids many byproducts of traditional methods.[8]

Table 2: General Parameters for Buchwald-Hartwig N-Benzylation of Aryl Bromides

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Commonly used and effective precatalysts.
Ligand Bulky phosphine ligands (e.g., RuPhos, BrettPhos)Steric bulk prevents catalyst inhibition by the pyridine nitrogen.[9]
Base LiHMDS, NaOBuᵗStrong, non-nucleophilic bases that facilitate the catalytic cycle.[9]
Solvent Toluene, THFAnhydrous, non-protic solvents that are compatible with the reaction.[9]
Temperature 65-110 °CSufficient thermal energy is typically required to drive the reaction.[9]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-bromopyridine (via N-acylation)
  • N-acylation: 2-aminopyridine is reacted with acetic anhydride under reflux conditions. The molar ratio of acetic anhydride to 2-aminopyridine is typically 1.6:1.[4]

  • Bromination: The resulting N-acetyl-2-aminopyridine is then brominated using liquid bromine at approximately 50°C. The molar ratio of bromine to the starting 2-aminopyridine is about 1.1:1.[4]

  • Hydrolysis: The N-acetyl group is removed by hydrolysis with 50% sodium hydroxide at room temperature to yield 2-amino-5-bromopyridine.[4]

  • Purification: The crude product is purified by recrystallization to remove unreacted starting materials and byproducts.

Protocol 2: Buchwald-Hartwig N-Benzylation of 2-amino-5-bromopyridine

This is a general guideline and requires optimization for specific substrates and scales.

  • Reaction Setup: In a dry, inert atmosphere glovebox or Schlenk line, a suitable reactor is charged with 2-amino-5-bromopyridine, the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., RuPhos).[9]

  • Reagent Addition: Anhydrous solvent (e.g., THF) is added, followed by benzylamine and the base (e.g., LiHMDS).[9]

  • Reaction: The reaction mixture is heated to the optimized temperature (e.g., 65°C) and stirred for the required time (e.g., 16 hours).[9] The reaction progress is monitored by TLC or HPLC.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization for large quantities.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Benzylation A 2-Aminopyridine C 2-Amino-5-bromopyridine (Intermediate) A->C D 2-Amino-3,5-dibromopyridine (Byproduct) A->D Over-bromination B Brominating Agent (e.g., NBS) B->C B->D E Benzylating Agent (e.g., Benzylamine) F This compound (Final Product) C->F E->F G Catalyst System (Pd Precatalyst, Ligand, Base) G->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Bromination Check Bromination Step Start->Check_Bromination Check_Benzylation Check N-Benzylation Step Start->Check_Benzylation Impurity_Analysis Impurity Analysis of Intermediate Check_Bromination->Impurity_Analysis Catalyst_Check Catalyst System Check Check_Benzylation->Catalyst_Check Optimize_Bromination Optimize Bromination: - Stoichiometry - Temperature - Protecting Group Impurity_Analysis->Optimize_Bromination High Dibromo Byproduct Purify_Intermediate Purify Intermediate Impurity_Analysis->Purify_Intermediate Minor Impurities Optimize_Bromination->Check_Bromination Optimize_Benzylation Optimize Benzylation: - Catalyst/Ligand - Base/Solvent - Temperature Catalyst_Check->Optimize_Benzylation Inactive/Poisoned Inert_Atmosphere Verify Inert Atmosphere Catalyst_Check->Inert_Atmosphere OK Optimize_Benzylation->Check_Benzylation Inert_Atmosphere->Optimize_Benzylation Compromised Successful_Synthesis Successful Synthesis Inert_Atmosphere->Successful_Synthesis Strictly Maintained Purify_Intermediate->Check_Benzylation

Caption: Troubleshooting decision tree for the synthesis.

References

Overcoming low yields in the synthesis of "N-benzyl-5-bromopyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-benzyl-5-bromopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and effective method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the C-N bond between an aryl halide (like 2,5-dibromopyridine) and an amine (benzylamine).[1][2] This method has largely replaced harsher techniques like nucleophilic aromatic substitution (SNAr) due to its broader substrate scope and milder reaction conditions.

Q2: Why are my yields for the synthesis of this compound consistently low?

Low yields in the Buchwald-Hartwig amination of bromopyridines are a common issue and can stem from several factors:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity. This is a primary challenge when working with 2-halopyridines.[3][4]

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for protecting the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not be sterically bulky enough to prevent catalyst poisoning.[1][3]

  • Incorrect Base Selection: The strength and solubility of the base are critical. A base that is too weak may not effectively deprotonate the amine, while an overly strong or poorly soluble base can lead to side reactions or an incomplete reaction.[5][6]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. An inadequate inert atmosphere can lead to catalyst deactivation.[1][4]

  • Impure Reagents: The purity of starting materials (2,5-dibromopyridine and benzylamine), solvents, and reagents is paramount. Impurities can poison the catalyst.[1]

Q3: How can I minimize the formation of the dibenzylated byproduct when using 2,5-dibromopyridine as a starting material?

To favor mono-amination at the more reactive C2 position of 2,5-dibromopyridine, you can:

  • Control Stoichiometry: Use a slight excess of 2,5-dibromopyridine relative to benzylamine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.

Q4: What are the key differences in reactivity between the bromine atoms at the C2 and C5 positions of 2,5-dibromopyridine?

In palladium-catalyzed cross-coupling reactions, the C2 position of the pyridine ring is generally more susceptible to oxidative addition to the palladium(0) catalyst and subsequent nucleophilic attack.[7] This inherent difference in reactivity allows for selective mono-functionalization at the C2 position.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials
Possible Cause Troubleshooting Step
Catalyst Inactivity/Poisoning The pyridine nitrogen is likely inhibiting your palladium catalyst.[3] Switch to a bulkier, electron-rich phosphine ligand such as XPhos, RuPhos, or SPhos.[1] Using a pre-formed palladium catalyst (precatalyst) can also lead to more consistent results.[1]
Inadequate Inert Atmosphere The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction flask is properly oven-dried, and the solvent is thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]
Reagent Impurity Use high-purity starting materials and anhydrous solvents. Impurities in the amine or aryl halide can act as catalyst poisons.[1]
Problem 2: Reaction Stalls or Proceeds Very Slowly
Possible Cause Troubleshooting Step
Suboptimal Ligand/Base Combination The interplay between the ligand and base is crucial. Screen different bases with your chosen ligand. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. However, for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be better.[1][5]
Poor Solubility If the reagents or base are not fully dissolved, the reaction will be slow. Toluene and 1,4-dioxane are common solvents. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware it can sometimes interfere with the catalyst.[3][6]
Insufficient Temperature Buchwald-Hartwig reactions often require heating (typically 80-110 °C).[3] If the reaction is sluggish, a modest increase in temperature may help. However, avoid excessive heat (>120 °C) as it can cause catalyst decomposition.[3]
Problem 3: Significant Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause Troubleshooting Step
Hydrodehalogenation The debrominated starting material is a common byproduct. This can be caused by hydride sources in the reaction mixture.[1] Ensure you are using high-purity reagents and anhydrous solvents. Sometimes, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can suppress this side reaction.[1]

Data Presentation

The choice of ligand, base, and solvent significantly impacts the yield of the Buchwald-Hartwig amination. The following tables provide a summary of typical yields obtained under various conditions for similar aryl halide amination reactions.

Table 1: Comparison of Phosphine Ligand Performance in the Amination of Bromobenzene

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
BINAPMorpholine71Pd₂(dba)₃LiHMDSTHF6516
SPhosMorpholine76Pd₂(dba)₃LiHMDSTHF6516

Data is illustrative and sourced from analogous reactions.[8][9]

Table 2: Effect of Base and Solvent on the Amination of Bromobenzene with Carbazole

BaseSolventYield (%)
t-BuOLiToluene98
t-BuONaToluene97
Cs₂CO₃Toluene96
t-BuONa1,4-Dioxane95
t-BuONaTHF74

Data is illustrative and sourced from analogous reactions.[10]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 2,5-Dibromopyridine with Benzylamine

This protocol is a general guideline and may require optimization for your specific setup.

Materials and Reagents:

  • 2,5-Dibromopyridine

  • Benzylamine

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (or palladium source and ligand) and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the Schlenk tube from the glovebox and add 2,5-dibromopyridine (1.0 equiv.). Seal the tube, and then evacuate and backfill with inert gas (repeat this cycle three times).

  • Solvent and Amine Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent via syringe, followed by the benzylamine (1.1 equiv.).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visual Guides

Troubleshooting_Workflow start Low Yield Observed q1 Is there any product formation? start->q1 no_product No Product q1->no_product No some_product Some Product Formed (Stalled Reaction) q1->some_product Yes check_catalyst Check Catalyst Activity: - Use a reliable precatalyst. - Screen bulky ligands (XPhos, RuPhos). - Ensure inert atmosphere. no_product->check_catalyst check_reagents Verify Reagent Purity: - Use fresh, high-purity reagents. - Use anhydrous, degassed solvent. no_product->check_reagents optimize_conditions Optimize Reaction Conditions: - Screen different bases (NaOtBu, LHMDS, Cs2CO3). - Try a different solvent (Toluene, Dioxane). - Increase temperature moderately (80-110°C). some_product->optimize_conditions check_solubility Check for Solubility Issues: - Ensure all reagents are dissolved at reaction temperature. some_product->check_solubility

Caption: A step-by-step workflow for troubleshooting low yields.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X catalyst_poisoning Catalyst Poisoning! (Pyridine Coordination) pd0->catalyst_poisoning pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Amine Coordination pd_complex1->ligand_exchange + R'NH pd_complex2 [L-Pd(II)(Ar)(NHR')]+X- ligand_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L-Pd(II)(Ar)(NR') deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Identifying and removing byproducts in "N-benzyl-5-bromopyridin-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-benzyl-5-bromopyridin-2-amine. The guidance focuses on identifying and mitigating the formation of byproducts to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of a bromopyridine derivative with benzylamine in the presence of a suitable base and phosphine ligand. The two primary starting materials for this reaction are 2-amino-5-bromopyridine or 2,5-dibromopyridine.

Q2: What are the critical parameters to control in the Buchwald-Hartwig amination for this synthesis?

A2: Several factors are crucial for a successful synthesis:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, Xantphos) is critical.[3]

  • Base: The selection of a suitable base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is essential for the catalytic cycle.[3]

  • Solvent: Anhydrous and degassed solvents, such as toluene or dioxane, are necessary to prevent catalyst deactivation.[3]

  • Temperature: The reaction typically requires heating, but excessive temperatures can lead to catalyst decomposition.[1]

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so it must be conducted under an inert atmosphere (e.g., argon or nitrogen).[3]

Q3: What is a common impurity encountered during the synthesis of the 2-amino-5-bromopyridine starting material?

A3: A frequent byproduct in the bromination of 2-aminopyridine is 2-amino-3,5-dibromopyridine, which arises from over-bromination. Controlling the stoichiometry of the brominating agent is key to minimizing its formation.

Q4: How can I remove the 2-amino-3,5-dibromopyridine impurity?

A4: Several methods can be employed for purification:

  • Washing: Washing the crude product with a hot non-polar solvent like petroleum ether can selectively remove the more soluble dibrominated impurity.

  • Recrystallization: Recrystallization from a suitable solvent system can yield pure 2-amino-5-bromopyridine.

  • Column Chromatography: For high purity requirements, flash column chromatography is an effective separation technique.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Catalyst Poisoning The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[1] Use a bulkier phosphine ligand (e.g., XPhos, RuPhos) to shield the palladium center.
Inactive Catalyst The palladium(II) precatalyst was not properly reduced to the active palladium(0) species. Ensure anhydrous and anaerobic conditions. Consider using a Pd(0) source like Pd₂(dba)₃.
Suboptimal Ligand The chosen phosphine ligand is not effective for this specific transformation. Screen a variety of ligands, including bidentate (e.g., BINAP, Xantphos) and monodentate (e.g., Buchwald's biaryl phosphine ligands).
Incorrect Base The base may be too weak to deprotonate the amine or too strong, leading to side reactions. Screen common bases such as NaOtBu, K₃PO₄, and Cs₂CO₃.
Poor Quality Reagents Impure starting materials, or wet solvents can deactivate the catalyst. Use freshly purified starting materials and anhydrous, degassed solvents.
Inadequate Temperature The reaction may be too slow at lower temperatures or the catalyst may decompose at higher temperatures. Optimize the reaction temperature, typically in the range of 80-120 °C.[3]
Problem 2: Presence of Significant Byproducts
Observed Byproduct Potential Cause Identification & Removal
Unreacted Starting Material Incomplete reaction.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, consider adding more catalyst or ligand.
2-amino-3,5-dibromopyridine Carryover from the synthesis of 2-amino-5-bromopyridine.Characterize by NMR and MS. Remove by washing with hot petroleum ether, recrystallization, or column chromatography.
Di-benzylation Product Reaction of the product with another equivalent of benzylamine (less common with primary amines).Characterize by NMR and MS. Can be minimized by using a slight excess of the bromopyridine starting material. Separation is typically achieved by column chromatography.
Hydrodehalogenation Product (de-bromination) A side reaction in the catalytic cycle.Characterize by NMR and MS. This can sometimes be suppressed by optimizing the ligand and reaction conditions.
Palladium Black Catalyst decomposition.[1]Visible as a black precipitate. Indicates that the catalyst is no longer active. Lower the reaction temperature and ensure a strictly inert atmosphere.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001885
2Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2.0)Dioxane1102478
3Pd(OAc)₂ (3)RuPhos (4.5)K₃PO₄ (2.0)Toluene1001692
4XPhos Pd G3 (2)-K₃PO₄ (2.0)t-AmylOH1101288

Note: This data is representative of typical Buchwald-Hartwig aminations of bromopyridines and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

Materials:

  • 2-amino-5-bromopyridine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Racemic-BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add 2-amino-5-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and BINAP.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of benzylamine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-amino-5-bromopyridine 2-amino-5-bromopyridine This compound Target Product 2-amino-5-bromopyridine->this compound Buchwald-Hartwig Amination Benzylamine Benzylamine Benzylamine->this compound Pd(OAc)2 / BINAP Catalyst System NaOtBu Base Toluene, 100 C Solvent & Temp Byproduct_Formation cluster_products Bromination Products 2-aminopyridine 2-aminopyridine 2-amino-5-bromopyridine Desired Intermediate 2-aminopyridine->2-amino-5-bromopyridine Controlled Bromination 2-amino-3,5-dibromopyridine Over-bromination Byproduct 2-aminopyridine->2-amino-3,5-dibromopyridine Excess Brominating Agent Brominating Agent Brominating Agent Brominating Agent->2-amino-5-bromopyridine Brominating Agent->2-amino-3,5-dibromopyridine Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckReagents->OptimizeConditions Reagents OK Success Improved Yield CheckReagents->Success Impurity Found & Removed ScreenCatalyst Screen Catalyst, Ligand, and Base OptimizeConditions->ScreenCatalyst No Improvement OptimizeConditions->Success Yield Improved AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) ScreenCatalyst->AnalyzeByproducts Still Low Yield ScreenCatalyst->Success Yield Improved Purification Refine Purification Strategy AnalyzeByproducts->Purification Byproducts Identified Purification->Success Pure Product Obtained

References

Technical Support Center: Optimizing Palladium-Catalyzed Amination of 5-Bromopyridin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed amination of 5-bromopyridin-2-amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and enhance the efficiency of your C-N coupling reactions.

The amination of 5-bromopyridin-2-amines, a key step in the synthesis of many biologically active compounds, presents unique challenges. The presence of the pyridine nitrogen and the amino group at the 2-position can lead to catalyst inhibition and side reactions. Careful optimization of the reaction conditions is therefore crucial for success.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of 5-bromopyridin-2-amine resulting in a low yield or no reaction?

A1: Low yields in this specific reaction are often attributed to one or more of the following factors:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a primary challenge for this class of substrates.[1]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. A ligand that is not sufficiently sterically bulky may fail to prevent the coordination of the pyridine substrate.[1]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups on your substrates.[1][2]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1][3]

  • Inadequate Temperature or Reaction Time: These reactions typically require heating (80-110 °C) to proceed at a reasonable rate.[1][4]

Q2: What are the best practices for selecting a ligand for the amination of 5-bromopyridin-2-amines?

A2: The choice of ligand is critical and often substrate-dependent. For electron-deficient heteroaryl halides like 5-bromopyridin-2-amines, bulky, electron-rich biarylphosphine ligands are generally the most effective. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.

  • Recommended Ligands: Consider starting with sterically hindered and electron-rich ligands such as XPhos, RuPhos, or tBuBrettPhos.[5][6]

  • Screening: It is highly recommended to screen a small panel of ligands to identify the optimal one for your specific amine coupling partner.

Q3: How do I choose the appropriate base and solvent for my reaction?

A3: The selection of base and solvent is interdependent and crucial for success.[3]

  • Base Selection:

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates. However, they may not be suitable for substrates with base-sensitive functional groups.[3][4][5]

    • Weaker Bases: For sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, although this may require higher reaction temperatures or longer reaction times.[3][5]

  • Solvent Selection: The solvent affects the solubility of the reagents and the stability of the catalytic species.[3]

    • Common Solvents: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[3] Tetrahydrofuran (THF) can also be used, but may sometimes result in lower yields.[3]

    • Anhydrous Conditions: It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation.[5]

Q4: What are common side reactions and how can they be minimized?

A4: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] To minimize this:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[3]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[3]

  • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others. The right choice of ligand can also minimize this side reaction.[3][7]

Troubleshooting Guide

If you are encountering issues with your reaction, this guide provides a systematic approach to troubleshooting.

Issue: Low or No Conversion to the Desired Product

  • Observation: TLC or LC-MS analysis shows predominantly starting material.

  • Troubleshooting Workflow:

Troubleshooting_Workflow start Low/No Conversion q1 Is the catalyst active and handled under inert conditions? start->q1 sol1 Use a pre-catalyst or fresh reagents. Ensure rigorous inert atmosphere. q1->sol1 No q2 Is the reaction temperature optimal? q1->q2 Yes sol1->q2 sol2 Increase temperature incrementally (e.g., in 10 °C steps). q2->sol2 No q3 Are reagents and solvents pure and anhydrous? q2->q3 Yes sol2->q3 sol3 Use anhydrous, degassed solvents and purify reagents. q3->sol3 No q4 Is there significant reagent insolubility? q3->q4 Yes sol3->q4 sol4 Screen alternative solvents (e.g., dioxane, THF). q4->sol4 Yes end Reaction Optimized q4->end No sol4->end

Caption: Troubleshooting workflow for low or no conversion.

Issue: Formation of Palladium Black

  • Observation: A fine black precipitate forms in the reaction mixture.

  • Cause: This indicates the decomposition of the palladium catalyst to metallic palladium, which is inactive.[1]

  • Solution:

    • Lower the reaction temperature: High temperatures can cause catalyst decomposition.[1]

    • Use a more stable pre-catalyst: Pre-catalysts can offer greater stability and more reliable generation of the active catalytic species.[3]

    • Ensure a strictly inert atmosphere: Oxygen can lead to catalyst decomposition.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of bromopyridine substrates, which can serve as a starting point for the optimization of the amination of 5-bromopyridin-2-amines.

Table 1: Coupling of Bromopyridines with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High

Data adapted from established methodologies for similar bromopyridine substrates.[5]

Table 2: Coupling of Bromopyridines with Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.4)Toluene804-8Excellent
n-HexylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane10016Good
PiperidinePd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene1006-12High

Data adapted from established methodologies for similar bromopyridine substrates.[5]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and high-purity reagents are essential for optimal and reproducible results.

General Protocol for the Amination of 5-Bromopyridin-2-amine:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the 5-bromopyridin-2-amine (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) and the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).

  • Addition of Amine: Add the amine coupling partner (1.2-1.5 equiv). If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Experimental Workflow Diagram:

Experimental_Workflow A 1. Add Solids to Schlenk Tube (Substrate, Pd source, Ligand, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Add Amine Coupling Partner C->D E 5. Heat and Stir Reaction Mixture D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Reaction Workup (Quench, Extract, Wash) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I Isolated Product H->I

Caption: General experimental workflow for the amination reaction.

Signaling Pathways and Catalytic Cycles

Simplified Buchwald-Hartwig Catalytic Cycle:

The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridin-2-amine to form a Pd(II) complex.[5]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.[5]

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[5]

Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (+ Ar-Br) Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR₂ Amine Coordination (+ R₂NH) Ar-Pd(II)(L)-NR₂ Ar-Pd(II)(L)-NR₂ Ar-Pd(II)(L)-NHR₂->Ar-Pd(II)(L)-NR₂ Deprotonation (+ Base) Ar-Pd(II)(L)-NR₂->Pd(0)L Reductive Elimination (+ Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning during cross-coupling reactions of N-benzyl-5-bromopyridin-2-amine. This substrate, while a valuable building block, presents unique difficulties due to the presence of two potential catalyst-poisoning sites: the pyridine ring nitrogen and the exocyclic amino group. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atoms within the molecule. Both the pyridine ring nitrogen and the N-benzylamino group possess lone pairs of electrons that can coordinate strongly to the palladium catalyst center. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][2] This is a well-known issue with pyridine-containing substrates, often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]

Q2: What are the primary mechanisms of catalyst deactivation with this substrate?

A2: The main deactivation pathways for this compound in cross-coupling reactions include:

  • Catalyst Poisoning: The pyridine and/or amino nitrogen atoms act as ligands, binding to the palladium center and preventing the coordination of the desired reactants. This inhibits key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][2]

  • Formation of Inactive Complexes: The palladium catalyst can form inactive dimeric or polymeric species, particularly at higher concentrations or elevated temperatures, a process that can be exacerbated by the presence of coordinating nitrogen atoms.[1]

  • Catalyst Decomposition: Under the reaction conditions, the active Pd(0) catalyst can be susceptible to oxidation or other decomposition pathways if the reaction environment is not strictly inert.[3]

Q3: Which cross-coupling reactions are most susceptible to catalyst poisoning with this substrate?

A3: While catalyst poisoning can occur in any palladium-catalyzed cross-coupling reaction, reactions that are sensitive to the steric and electronic environment of the catalyst are particularly affected. For this compound, Buchwald-Hartwig amination and Suzuki-Miyaura coupling are common reactions where catalyst inhibition is a significant concern due to the direct involvement of nitrogen nucleophiles or the presence of basic conditions that can enhance the coordinating ability of the substrate's nitrogen atoms.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

This is the most common symptom of catalyst poisoning. If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.

Potential Cause & Solution Table

Potential CauseRecommended Solution
Catalyst Poisoning by Pyridine/Amine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic steps while discouraging the binding of the substrate's nitrogen atoms.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1][2] 3. Use a Pre-catalyst: Utilize a palladium pre-catalyst that rapidly forms the active Pd(0) species, which can sometimes minimize the opportunity for substrate-induced deactivation.
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor for potential substrate or catalyst decomposition.[1] 2. Change the Halide (if applicable): If a chloro-analogue is being used, switching to the bromo- or iodo-derivative will facilitate oxidative addition.[1]
Oxygen Contamination 1. Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas multiple times before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]
Issue 2: Formation of Significant Side Products

The formation of byproducts such as homocoupled products or dehalogenated starting material can also indicate a compromised catalytic cycle.

Side Product Troubleshooting Table

Side ProductPotential CauseRecommended Solution
Homocoupling Oxygen in the reaction mixture promoting the coupling of the organometallic reagent with itself.Thoroughly degas the solvent and reaction mixture to remove oxygen.[1]
Protodeboronation (in Suzuki Coupling) Hydrolysis of the boronic acid, often promoted by aqueous conditions.1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[2] 2. Anhydrous Conditions: If possible, use anhydrous solvents and reagents.[2] 3. Weaker Base: A milder base may reduce the rate of protodeboronation.[2]
Dehalogenation The bromo group is replaced by a hydrogen atom.1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[1] 2. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[2]

Visual Troubleshooting and Reaction Workflow

Below are diagrams to visualize the troubleshooting process and a typical experimental workflow.

start Low/No Conversion problem Catalyst Poisoning Suspected start->problem decision1 Is the ligand bulky (e.g., XPhos, SPhos)? problem->decision1 decision decision solution solution end Reaction Optimized solution1 Switch to a bulky, electron-rich ligand. decision1->solution1 No decision2 Is the system strictly inert? decision1->decision2 Yes solution1->decision2 solution2 Thoroughly degas solvents and purge with Ar/N2. decision2->solution2 No decision3 Is catalyst loading sufficient? decision2->decision3 Yes solution2->decision3 decision3->end Yes solution3 Increase catalyst loading (e.g., to 3-5 mol%). decision3->solution3 No solution3->end

Caption: A troubleshooting workflow for low conversion.

step step reagent reagent action action condition condition reagent1 Add Substrate, Coupling Partner, & Base to Schlenk Flask action1 Seal with Septum reagent1->action1 action2 Evacuate & Backfill with Inert Gas (3x) action1->action2 step1 Add Degassed Solvent action2->step1 action3 Add Catalyst/Ligand under positive flow of inert gas step1->action3 condition1 Heat to Desired Temp. with Stirring action3->condition1 step2 Monitor by TLC/LC-MS condition1->step2 step3 Work-up & Purify step2->step3

Caption: A general experimental workflow for cross-coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water or toluene) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for coupling this compound with another amine.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.) to a dry Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

By understanding the potential for catalyst poisoning and systematically applying these troubleshooting strategies and protocols, researchers can significantly improve the success rate of cross-coupling reactions involving the challenging this compound substrate.

References

Technical Support Center: Synthesis of N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to N-benzyl-5-bromopyridin-2-amine. It includes troubleshooting guides and frequently asked questions in a direct question-and-answer format to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of this compound, an N-aryl amine, can be achieved through several modern synthetic methodologies. The most common strategies involve the formation of a carbon-nitrogen (C-N) bond between a pyridine ring and benzylamine. The three primary routes are:

  • Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction between an aryl halide (like 2,5-dibromopyridine) and an amine (benzylamine).[1] This method is widely used due to its high functional group tolerance and broad substrate scope.

  • Ullmann Condensation (Goldberg Reaction) : A copper-catalyzed cross-coupling reaction, which is a classical method for C-N bond formation.[2] While traditionally requiring harsh conditions, modern variations use ligands to facilitate the reaction under milder temperatures.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr) : This reaction involves the direct displacement of a leaving group (like a halide) on the pyridine ring by a nucleophile (benzylamine). The pyridine ring's inherent electron deficiency facilitates this reaction, particularly at the C2 and C4 positions.[5][6]

Q2: Which starting materials are most suitable for these synthetic routes?

A2: The most logical and commercially available starting materials are 2,5-dibromopyridine and benzylamine. This combination allows for a direct cross-coupling reaction to form the target molecule. An alternative approach could involve starting with 2-amino-5-bromopyridine and benzylating the amino group with a benzyl halide, though this involves N-alkylation rather than aromatic C-N coupling.

Q3: When using 2,5-dibromopyridine, how can I ensure the reaction is selective for the C2 position?

A3: Regioselectivity is a critical consideration when using 2,5-dibromopyridine. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the C2 position is generally more reactive than the C5 position.[7] This selectivity is attributed to the electronic environment of the C-Br bonds and the influence of the ring nitrogen, which makes the adjacent C2 position more susceptible to oxidative addition to the palladium catalyst.[7] In Ullmann conditions, selective amination at the C2 position has also been reported.[4]

Q4: How does the Buchwald-Hartwig amination compare to the Ullmann condensation for this synthesis?

A4: Both methods are effective for C-N bond formation, but they have distinct differences.

  • Buchwald-Hartwig Amination typically offers milder reaction conditions, higher yields, and a broader tolerance for various functional groups.[1] It relies on palladium catalysts with specialized phosphine ligands.

  • Ullmann Condensation traditionally requires high temperatures (often >200°C) and stoichiometric amounts of copper.[2] However, modern protocols with ligands like diamines or picolinohydrazide can facilitate the reaction at lower temperatures (e.g., 100°C or even room temperature for aryl bromides).[3] The Ullmann reaction can be a more cost-effective alternative to palladium-based methods.

Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable method for this synthesis?

A5: Yes, SNAr is a viable pathway. The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack, especially at the ortho (C2) and para positions.[6][8] Therefore, reacting 2,5-dibromopyridine with benzylamine, often in the presence of a base and heat, can lead to the substitution of the bromine at the C2 position.[5] This method avoids the need for expensive metal catalysts but may require higher temperatures and can sometimes be slower than catalyst-driven reactions.[6]

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the primary synthetic routes to this compound starting from 2,5-dibromopyridine and benzylamine.

Parameter Buchwald-Hartwig Amination Ullmann Condensation Nucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, Xantphos)[1][9]Copper (e.g., CuI, Cu₂O) with a ligand (e.g., 1,10-phenanthroline, diamines)[2][3]Catalyst-free
Base Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)K₂CO₃, KOH, Cs₂CO₃[2]K₂CO₃ or other non-nucleophilic base[5]
Solvent Aprotic polar or nonpolar (e.g., Toluene, Dioxane, DMF)[9]High-boiling polar (e.g., DMF, NMP, Pyridine)[2]Polar aprotic (e.g., DMSO, DMF, NMP)[5]
Temperature 70 - 110 °C[10]100 - 210 °C (can be lower with modern ligands)[2][3]80 - 150 °C
Typical Yield High (often >80%)Moderate to High (60-95%)Moderate to High
Pros High yields, mild conditions, broad functional group tolerance.[1]Lower catalyst cost, well-established reaction.Avoids transition metal catalysts and ligands, simple reagents.
Cons Expensive palladium catalysts and ligands, requires inert atmosphere.Often requires high temperatures, can have substrate limitations.[2]May require high temperatures, can be slower than catalyzed reactions.[6]

Visualized Synthetic and Troubleshooting Workflows

The diagrams below illustrate the alternative synthetic pathways and a logical workflow for troubleshooting common experimental issues.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product SM1 2,5-Dibromopyridine R1 Buchwald-Hartwig Amination SM1->R1 R2 Ullmann Condensation SM1->R2 R3 Nucleophilic Aromatic Substitution (SNAr) SM1->R3 SM2 Benzylamine SM2->R1 SM2->R2 SM2->R3 Product This compound R1->Product Pd Catalyst Ligand, Base R2->Product Cu Catalyst Ligand, Base R3->Product Base, Heat

Caption: Alternative synthetic pathways to the target compound.

G cluster_reagents problem problem cause cause solution solution start Problem: Low or No Product Yield cause1 Inert Atmosphere Compromised? start->cause1 cause2 Reagent Quality Issue? start->cause2 cause3 Incorrect Reaction Conditions? start->cause3 sol1 Degas solvent again. Use glovebox for setup. cause1->sol1 cause2_1 Catalyst/Ligand Inactive? cause2->cause2_1 cause2_2 Base Potency? cause2->cause2_2 cause2_3 Solvent Dry? cause2->cause2_3 sol3 Verify temperature. Increase reaction time. cause3->sol3 sol2_1 Use fresh catalyst/ligand. Store properly. cause2_1->sol2_1 sol2_2 Use fresh, finely ground base (e.g., NaOtBu from new bottle). cause2_2->sol2_2 sol2_3 Use freshly distilled or anhydrous grade solvent. cause2_3->sol2_3

Caption: Troubleshooting workflow for low-yield C-N cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed synthesis of this compound from 2,5-dibromopyridine and benzylamine.

Materials:

  • 2,5-dibromopyridine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add 2,5-dibromopyridine (1.0 equiv) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe to the flask, followed by the addition of benzylamine (1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

Troubleshooting Guide

Q: My Buchwald-Hartwig reaction is not working or gives very low yields. What should I check?

A: Low yields in Buchwald-Hartwig aminations are common and can often be resolved by systematically checking key parameters.

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your glassware is properly dried and the reaction is set up under a strictly inert atmosphere of nitrogen or argon.[9]

  • Reagent Quality:

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents.

    • Base: Sodium tert-butoxide is very hygroscopic. Use a fresh bottle or finely ground powder from a glovebox. Clumpy base is a sign of degradation.

    • Solvent: The solvent must be anhydrous. Use freshly distilled solvent or a sure-seal bottle of anhydrous grade solvent.

  • Reaction Temperature: Ensure the internal temperature of the reaction reaches the target (e.g., 100-110 °C). A low temperature can significantly slow down the catalytic cycle.

Q: I am observing the formation of a dark black precipitate (palladium black) early in the reaction. What does this mean?

A: The formation of palladium black indicates that the Pd(0) catalyst has precipitated out of the solution and is no longer active in the catalytic cycle. This can be caused by:

  • Ligand Decomposition: The phosphine ligand may be degrading at the reaction temperature. Consider a more thermally stable ligand.

  • Insufficient Ligand: Ensure the correct stoichiometry of ligand to palladium is used. Typically, a Pd:Ligand ratio of 1:1 to 1:2 is employed.

  • Presence of Oxygen: Trace amounts of oxygen can lead to catalyst decomposition. Improve your inert atmosphere technique.

Q: My Ullmann reaction is sluggish and requires very high temperatures. How can I improve it?

A: Traditional Ullmann reactions are known for requiring harsh conditions.[2] To improve the reaction:

  • Use a Ligand: The addition of a ligand, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids, can significantly accelerate the reaction and allow for lower temperatures.

  • Copper Source: The reactivity can depend on the copper source. Copper(I) iodide (CuI) is a very common and effective catalyst. "Activated" copper powder can also be used.[2]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically required to facilitate the reaction.[2]

Q: How can I effectively remove the copper or palladium catalyst from my final product?

A: Residual metal catalysts can be challenging to remove.

  • Filtration: For heterogeneous catalysts or precipitated metals (like palladium black), simple filtration through a pad of Celite or silica gel is effective.

  • Aqueous Wash: A wash with an aqueous solution of ammonium hydroxide or ethylenediamine can help chelate and remove residual copper salts.

  • Chromatography: Standard flash column chromatography is usually sufficient to separate the organic product from metal complexes.

  • Metal Scavengers: For very low levels of metal contamination, commercially available silica-bound metal scavengers can be used.

References

Troubleshooting Suzuki coupling with "N-benzyl-5-bromopyridin-2-amine" and heteroaryl boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Suzuki Coupling of "N-benzyl-5-bromopyridin-2-amine" with Heteroaryl Boronic Acids.

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with this compound and various heteroaryl boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with substituted 2-aminopyridines are common and can stem from several factors related to the substrate's inherent properties.

  • Catalyst Inhibition/Deactivation: The primary challenge is the Lewis basic nitrogen atom of the pyridine ring.[1] This nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation, which stalls the catalytic cycle.[2][3] While the N-benzyl group is less coordinating than a free amine, the pyridine nitrogen remains a potent inhibitor.

  • Inactive Catalyst System: The C-Br bond on the electron-rich pyridine ring can be less reactive towards oxidative addition. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[4] More reactive systems, typically involving bulky, electron-rich phosphine ligands, are often required to facilitate this key step.[5][6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[1] An inappropriate combination can lead to slow reaction rates or catalyst decomposition.

  • Poor Reagent Quality: The stability of heteroaryl boronic acids is a significant concern.[7] They are often prone to degradation, particularly protodeboronation.[3][8] Impurities in starting materials or solvents can also deactivate the catalyst.[9]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, consuming starting materials and complicating purification.

  • Protodeboronation: This is the most prevalent side reaction for heteroaryl boronic acids, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding unsubstituted heteroarene.[7][8] This process is often accelerated by basic conditions.[10]

    • Minimization:

      • Use more stable boronic acid surrogates like pinacol esters, MIDA boronates, or potassium trifluoroborates.[2][8][11]

      • Employ anhydrous reaction conditions where possible.[2][3]

      • Use milder bases such as KF or CsF, which can be effective while minimizing boronic acid decomposition.[12][13]

  • Homocoupling: The boronic acid can couple with itself to form a bi-heteroaryl byproduct. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not fully reduced to the active Pd(0) species.[1][14]

    • Minimization:

      • Ensure the reaction mixture is rigorously degassed to remove oxygen.[1]

      • Use a slight excess of the this compound starting material.[1]

  • Dehalogenation: The this compound can be reduced to N-benzylpyridin-2-amine. This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[1]

    • Minimization:

      • Screen different phosphine ligands.

      • Use a milder base or lower the reaction temperature.[1]

Q3: My heteroaryl boronic acid appears to be decomposing during the reaction. What should I do?

A3: Heteroaryl boronic acids, especially those of π-deficient heterocycles like pyridine, are notoriously unstable.[7] If you suspect decomposition (protodeboronation), consider the following strategies:

  • Switch to a More Stable Boron Reagent: This is the most effective solution.

    • Potassium Heteroaryltrifluoroborates (R-BF₃K): These are air- and moisture-stable crystalline solids that are less prone to protodeboronation.[11] They often allow for the use of near-stoichiometric amounts of the boron reagent.

    • Boronate Esters (e.g., Pinacol Esters): These are generally more stable towards hydrolysis than their corresponding boronic acids.[2][14]

    • MIDA Boronates: These are highly stable and release the boronic acid slowly under the reaction conditions, which can suppress decomposition pathways.[8]

  • Optimize Reaction Conditions:

    • Anhydrous Conditions: Strictly anhydrous conditions have been reported to reduce protodeboronation.[3]

    • Base Selection: Use a weaker base like KF or Cs₂CO₃.[1][15]

    • Excess Reagent: While not atom-economical, using a larger excess (1.5-2.5 equivalents) of the heteroaryl boronic acid can sometimes compensate for decomposition to achieve a satisfactory yield.[11]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions for the Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst inhibition by pyridine nitrogen.[1][2] 2. Inactive catalyst system for the electron-rich substrate.[4] 3. Suboptimal base or solvent.[1] 4. Catalyst deactivation by oxygen.[1]1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][16] 2. Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, or Buchwald G3 precatalysts).[2][16] 3. Screen bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1][9][15] 4. Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[1]
Significant Protodeboronation of Heteroaryl Boronic Acid 1. Inherent instability of the heteroaryl boronic acid.[7][8] 2. Presence of water or other protic sources.[10] 3. Base-promoted decomposition.[17]1. Replace the boronic acid with a more stable derivative (potassium trifluoroborate, pinacol ester, or MIDA boronate).[8][11] 2. Use rigorously dried solvents and reagents under anhydrous conditions.[2] 3. Use a milder base (e.g., KF, CsF) and minimize reaction time and temperature.[1][12]
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction mixture.[14] 2. Incomplete reduction of Pd(II) precatalyst.[4]1. Rigorously degas the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with inert gas).[1] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for complete precatalyst reduction.[4]
Formation of Dehalogenated Starting Material 1. Reductive dehalogenation pathway favored under certain conditions.[1] 2. High reaction temperature.1. Screen alternative phosphine ligands or use a milder base.[1] 2. Lower the reaction temperature and monitor for product formation over a longer time.
Poor Reproducibility 1. Inconsistent quality of boronic acid.[18] 2. Variations in degassing efficiency. 3. Inconsistent base quality (e.g., hydration level, particle size).1. Use boronic acid from a reliable source or consider recrystallization. Store sensitive boronic acids at low temperatures.[11] 2. Standardize the degassing procedure. 3. Use a fresh bottle of base or grind it to a fine powder before use.[19]

Experimental Protocols

General Protocol for Suzuki Coupling Condition Screening

This protocol provides a starting point for optimizing the reaction. It is recommended to set up parallel reactions to screen different catalysts, ligands, and bases.

Materials:

  • This compound (1.0 equiv)

  • Heteroaryl boronic acid or equivalent (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃; 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 27.7 mg), the heteroaryl boronic acid (0.12 mmol), the chosen base (0.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.002 mmol, 0.45 mg), and the phosphine ligand (e.g., SPhos, 0.004 mmol, 1.6 mg).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 1.0 mL total) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) in a pre-heated oil bath or heating block and stir vigorously.[1]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Condition Screening Parameters

The following tables provide a starting point for screening conditions, based on literature for analogous systems.

Table 1: Catalyst & Ligand System Comparison

Catalyst (mol%)Ligand (mol%)Typical Performance for Heteroaryl Couplings
Pd(OAc)₂ (2)SPhos (4)Often highly effective for challenging substrates, including heteroaryl chlorides.[9]
Pd₂(dba)₃ (2)XPhos (4)Another excellent choice for difficult couplings, known for high activity.[9]
Pd(dppf)Cl₂ (3-5)-A robust catalyst, often effective but may require higher temperatures.[20][21]
Pd(PPh₃)₄ (5)-"Classical" catalyst; may be ineffective for this substrate due to lower activity.[16][22]

Table 2: Base & Solvent System Comparison

Base (equiv)Solvent System (v/v)Comments
K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)A strong base often effective for challenging couplings.[9][22]
K₂CO₃ (2-3)Toluene / H₂O (4:1)A common, milder base. May be a good choice to minimize side reactions.[15]
Cs₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)A strong, soluble base that can be very effective but is more expensive.[15][20]
KF (3)Anhydrous THF or DioxaneA mild base useful for substrates with base-labile groups and can reduce protodeboronation.[13][23]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (this compound) r1x->oxidative_addition boronic R²-B(OH)₂ (Heteroaryl Boronic Acid) + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failure (Low or No Yield) check_sm Analysis of Crude Reaction: Recovered Starting Material? start->check_sm yes_sm YES check_sm->yes_sm Yes no_sm NO (Complex Mixture) check_sm->no_sm No cause_inhibition Potential Cause: Catalyst Inhibition / Deactivation yes_sm->cause_inhibition check_side_products Identify Major Byproducts: Protodeboronation or Homocoupling? no_sm->check_side_products solution_ligand Solution: 1. Use bulky, electron-rich ligands (SPhos, XPhos). 2. Increase catalyst loading. 3. Use robust precatalyst (e.g., G3). cause_inhibition->solution_ligand protodeboronation Protodeboronation check_side_products->protodeboronation homocoupling Homocoupling check_side_products->homocoupling solution_boro Solution: 1. Use stable boron surrogate (BF₃K, pinacol ester). 2. Use anhydrous conditions. 3. Screen milder bases (KF, CsF). protodeboronation->solution_boro solution_homo Solution: 1. Rigorously degas solvents. 2. Ensure inert atmosphere. 3. Use direct Pd(0) source. homocoupling->solution_homo

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

References

Technical Support Center: Improving Regioselectivity of Reactions Involving N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the regioselectivity of chemical reactions involving N-benzyl-5-bromopyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily influenced by a combination of electronic and steric effects of the substituents on the pyridine ring. The key factors are:

  • Directing Effects of Substituents: The N-benzylamino group at the C2 position, the bromine atom at the C5 position, and the pyridine nitrogen itself all exert directing effects that influence the position of incoming reagents.

  • Reaction Conditions: The choice of reagents (e.g., organometallic bases, catalysts, ligands), temperature, and solvents can significantly alter the regiochemical outcome of a reaction.

  • Steric Hindrance: The bulky N-benzyl group can sterically hinder reactions at the adjacent C3 position, potentially favoring reactions at the more accessible C4 or C6 positions.

Q2: How does the N-benzylamino group direct incoming reagents?

A2: The N-benzylamino group is a potent ortho-directing group in electrophilic aromatic substitution and metalation reactions. The nitrogen atom's lone pair can coordinate to Lewis acidic reagents, directing them to the adjacent C3 position. However, the steric bulk of the benzyl group can sometimes override this electronic preference, leading to substitution at other positions. In the case of lithiation, the outcome can be highly dependent on the base used.

Q3: What are the most common reactions performed on this compound where regioselectivity is a concern?

A3: The most common reactions where controlling regioselectivity is crucial are:

  • Directed Ortho-Metalation (DoM) and subsequent electrophilic quench: This is used to introduce substituents at positions ortho to a directing group.

  • Suzuki-Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds at the site of the bromine atom (C5).

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, also at the C5 position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed Ortho-Metalation (Lithiation)

Q: I am attempting a directed ortho-metalation of this compound, but I am getting a mixture of products or no reaction at the desired position. What could be the cause and how can I improve the selectivity?

A: Poor regioselectivity in the lithiation of this compound is a common issue. The N-benzylamino group can direct lithiation to the C3 position, while the pyridine nitrogen can direct to the C6 position. Furthermore, benzylic proton abstraction is a potential side reaction. Here’s how to troubleshoot:

  • Choice of Base: The choice of the organolithium base is critical.

    • n-Butyllithium (n-BuLi): Often leads to a mixture of isomers due to its high reactivity and potential for nucleophilic addition to the pyridine ring.

    • sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi): These are more sterically hindered and can sometimes offer better selectivity.

    • Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP): These non-nucleophilic, sterically hindered bases are often the best choice to prevent nucleophilic addition and can favor deprotonation at the most acidic proton, which is influenced by the directing groups. LDA may favor benzylic lithiation, while t-BuLi can favor ring lithiation.[1]

  • Temperature Control: Maintaining a very low temperature (typically -78 °C) is crucial to minimize side reactions and prevent decomposition of the lithiated intermediate.

  • Solvent Effects: The choice of solvent can influence the aggregation state of the organolithium reagent and its reactivity. Tetrahydrofuran (THF) is a common choice, but the addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity and alter the regioselectivity.

Logical Workflow for Optimizing Lithiation Regioselectivity:

cluster_start Start: Poor Regioselectivity cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Initial Lithiation Attempt (e.g., with n-BuLi) base Change Base to LDA or LiTMP (to minimize side reactions) start->base Issue: Mixture of products temp Lower Reaction Temperature (e.g., to -78 °C or below) base->temp If still a mixture end Improved Regioselectivity base->end If successful solvent Add Coordinating Agent (e.g., TMEDA) temp->solvent For further optimization temp->end If successful solvent->end

Caption: Troubleshooting workflow for lithiation.

Issue 2: Low Yield or Side Reactions in Suzuki-Miyaura Coupling

Q: I am performing a Suzuki-Miyaura coupling at the C5-bromo position of this compound, but I am observing low yields and significant amounts of debromination or homocoupling byproducts. How can I optimize this reaction?

A: Low yields and side reactions in Suzuki-Miyaura coupling of aminopyridines are often due to catalyst inhibition by the amino group or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for an efficient reaction.

    • Catalyst: Pd(PPh₃)₄ is a common choice, but for challenging substrates, more active catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specific ligands may be necessary.[2]

    • Ligand: Electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos can promote the oxidative addition and reductive elimination steps, leading to higher yields.

  • Base and Solvent System: The base and solvent play a critical role in the transmetalation step.

    • Base: A variety of bases can be used, including K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.[2]

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to increased side reactions. Optimization between 80-110 °C is common.

Data Presentation: Suzuki-Miyaura Coupling of a Structurally Similar Substrate

The following table summarizes the yields for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (a close analog) with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.[2]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901885
24-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901888
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901878

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.2 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 3: Catalyst Deactivation or Low Conversion in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound is sluggish, and I'm observing low conversion even after extended reaction times. What could be the problem?

A: Low conversion in Buchwald-Hartwig amination of aminopyridines can be attributed to catalyst deactivation by the pyridine nitrogen or the amino substituent, or the use of an inappropriate catalyst system.

  • Catalyst System: The combination of a palladium precursor and a suitable ligand is critical for success.

    • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.

    • Ligands: Bulky, electron-rich phosphine ligands are essential. For aminopyridine substrates, ligands like Xantphos, BINAP, or XPhos are often effective.[3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

  • Protecting the Amino Group: While the N-benzyl group offers some protection to the secondary amine, if catalyst inhibition is severe, temporary protection of the pyridine nitrogen as an N-oxide might be considered, although this adds extra synthetic steps.

Data Presentation: Buchwald-Hartwig Amination of a Structurally Similar Substrate

The following table presents representative conditions for the Buchwald-Hartwig amination of 2-amino-5-bromo-4-methylpyridine with various amines. These can be adapted for this compound.[3]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene10012High

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Signaling Pathway of Directing Group Effects in Lithiation

cluster_molecule This compound cluster_directing_groups Directing Groups cluster_positions Potential Lithiation Sites mol Pyridine Ring nbn N-Benzylamino (C2) (ortho-directing) br Bromo (C5) (meta-directing, deactivating) pyn Pyridine Nitrogen (directs to C6) c3 C3 nbn->c3 Favors c6 C6 pyn->c6 Favors c4 C4

Caption: Directing effects on lithiation sites.

References

Purification strategies for removing unreacted starting materials from "N-benzyl-5-bromopyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies for the purification of "N-benzyl-5-bromopyridin-2-amine" and the effective removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials, namely 5-bromopyridin-2-amine and benzyl bromide (or benzyl chloride, depending on the reagent used). Another potential impurity is the dialkylated product, N,N-dibenzyl-5-bromopyridin-2-amine, if reaction conditions are not carefully controlled.

Q2: How can I remove unreacted 5-bromopyridin-2-amine from my product?

A2: Unreacted 5-bromopyridin-2-amine can typically be removed using column chromatography on silica gel. Due to the presence of the primary amine, 5-bromopyridin-2-amine is significantly more polar than the desired N-benzylated product and will thus have a lower Rf value on a TLC plate and elute later from the column. Acid-base extraction can also be employed. Washing the organic layer containing the crude product with a dilute acidic solution (e.g., 1M HCl) will protonate the more basic 5-bromopyridin-2-amine, rendering it water-soluble and allowing for its removal into the aqueous phase.

Q3: What is the best way to eliminate residual benzyl bromide?

A3: Excess benzyl bromide can be removed by several methods. One common technique is to "quench" the reaction mixture with a tertiary amine, such as triethylamine.[1][2] This converts the benzyl bromide into a quaternary ammonium salt, which is soluble in water and can be easily removed during an aqueous workup.[1] Alternatively, column chromatography using a non-polar solvent system (e.g., hexanes/ethyl acetate) will cause the non-polar benzyl bromide to elute quickly.[1] For thermally stable products, vacuum distillation can also be effective.[1][2]

Q4: When is recrystallization a suitable purification method?

A4: Recrystallization is an excellent method for obtaining high-purity crystalline solids. This technique is most effective when the desired product, this compound, is a solid and the impurities are present in smaller quantities or have significantly different solubility profiles. A solvent screen should be performed to identify a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: My purification by column chromatography is not giving good separation. What can I do?

A5: If you are experiencing poor separation during column chromatography, consider the following troubleshooting steps:

  • Optimize the Solvent System: The polarity of your eluent is crucial. Use TLC to test various solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal separation. A shallower gradient during elution can also improve resolution.

  • Check the Column Loading: Overloading the column with crude product is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Product is contaminated with a more polar impurity (likely 5-bromopyridin-2-amine). Incomplete reaction or inefficient purification.Perform column chromatography with an optimized eluent system. Alternatively, dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove the basic starting material.
Product is contaminated with a non-polar impurity (likely benzyl bromide). Excess benzyl bromide was not effectively removed.Add triethylamine to the crude mixture to quench the excess benzyl bromide, followed by an aqueous workup.[1][2] Alternatively, perform column chromatography, ensuring to use a sufficiently non-polar eluent to quickly elute the benzyl bromide.[1]
TLC shows a streak instead of distinct spots. The compound may be acidic or basic, leading to interactions with the silica gel.Add a small amount of a modifier to your eluent. For basic compounds like amines, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve the spot shape. For acidic compounds, a small amount of acetic acid can be used.
The product "oils out" during recrystallization. The solvent is not ideal, or the solution is too concentrated.Try a different recrystallization solvent or a solvent mixture. You can also try adding a slightly larger volume of the hot solvent to ensure the product fully dissolves before cooling.
Low recovery of the product after purification. The product may have some solubility in the wash solutions or the column chromatography eluent.Minimize the volume of solvents used for washing and extraction. When performing column chromatography, collect smaller fractions and analyze them carefully by TLC to avoid discarding fractions containing the product.

Comparison of Purification Methods

Purification Method Principle of Separation Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
Column Chromatography Differential adsorption to a stationary phase.>99%15-40%High purity achievable; good for separating compounds with similar polarities.[3]Time-consuming, requires larger volumes of solvent, and can be less scalable.[3]
Recrystallization Difference in solubility at different temperatures.>98%10-30%Can achieve high purity; scalable.[3]Requires the product to be a solid; solvent selection can be challenging.
Liquid-Liquid Extraction (Acid-Base) Differential solubility in immiscible liquids based on pH.>95%5-20%Fast and effective for removing acidic or basic impurities.Not effective for separating compounds with similar acid/base properties.
Quenching/Scavenging Chemical reaction to convert an impurity into a more easily removable substance.>95% (for the targeted impurity)<10%Highly specific for the target impurity; can simplify workup.Requires an additional reagent; the scavenger byproduct must be easily removable.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Start eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) to first remove any unreacted benzyl bromide.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired product, this compound.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Removal of Unreacted Benzyl Bromide with Triethylamine
  • After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Add triethylamine (1.5 to 2 equivalents relative to the initial amount of benzyl bromide) to the reaction mixture.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Proceed with a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The resulting benzyltriethylammonium bromide salt will partition into the aqueous layer.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be further purified by column chromatography or recrystallization if necessary.

Visualizations

Purification_Workflow Crude_Product Crude N-benzyl-5- bromopyridin-2-amine TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or close Rf values Recrystallization Recrystallization TLC_Analysis->Recrystallization One major spot (product is solid) Acid_Base_Extraction Acid-Base Extraction TLC_Analysis->Acid_Base_Extraction Basic/acidic impurities present Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Column_Chromatography Further purification needed

Caption: Decision workflow for selecting a purification strategy.

Column_Chromatography_Workflow Start Start Prep_Column Prepare Silica Gel Column Start->Prep_Column Load_Sample Load Crude Product Prep_Column->Load_Sample Elute_NonPolar Elute with Non-Polar Solvent (e.g., Hexanes/EtOAc 95:5) to remove Benzyl Bromide Load_Sample->Elute_NonPolar Increase_Polarity Gradually Increase Polarity (e.g., Hexanes/EtOAc 80:20) to elute Product Elute_NonPolar->Increase_Polarity Collect_Fractions Collect Fractions Increase_Polarity->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis TLC_Analysis->Collect_Fractions Continue Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Pure Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent End Pure Product Evaporate_Solvent->End

Caption: Experimental workflow for column chromatography.

References

Managing the stability of "N-benzyl-5-bromopyridin-2-amine" during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the stability and reactivity of N-benzyl-5-bromopyridin-2-amine during common functionalization reactions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when functionalizing this compound?

A1: The primary challenges stem from the inherent properties of the substituted pyridine ring. The pyridine nitrogen can coordinate with and inhibit palladium catalysts, which are commonly used in cross-coupling reactions.[1] Additionally, the electron-rich nature of the 2-amino group and the presence of the N-benzyl group can influence the reactivity of the C-Br bond and potentially lead to side reactions. Careful optimization of reaction conditions is crucial to achieve high yields and selectivity.

Q2: Is the N-benzyl group stable under typical cross-coupling conditions?

A2: The N-benzyl group is generally stable under many palladium-catalyzed cross-coupling conditions. However, it can be susceptible to cleavage (debenzylation) under harsh basic or acidic conditions, or through hydrogenolysis, especially if palladium on carbon (Pd/C) is used in the presence of a hydrogen source.[2][3] Oxidative conditions can also lead to debenzylation.[2] It is important to select reaction conditions that are compatible with the N-benzyl protecting group.

Q3: Do I need to protect the secondary amine during functionalization?

A3: While the secondary amine in this compound is less nucleophilic than a primary amine, protection may still be beneficial in certain reactions to prevent undesired side reactions, such as N-arylation in Buchwald-Hartwig aminations if a different amine is being coupled. The decision to protect the amine depends on the specific reaction and the reagents being used.

Troubleshooting Guides

This section provides detailed troubleshooting for common palladium-catalyzed cross-coupling reactions used to functionalize this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 5-position of the pyridine ring and various aryl or vinyl groups.

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to mitigate this.[4] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Suboptimal Base The choice of base is critical. Screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is often effective for challenging heteroaryl couplings.[4][5]
Poor Reagent Quality Ensure the boronic acid is pure and not degraded (protodeboronation). Use anhydrous and degassed solvents to prevent catalyst deactivation.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-100 °C.[6]

Problem: Significant Side Product Formation

Side ProductPotential CauseSuggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Debromination (Hydrodehalogenation) High reaction temperature or certain ligand/base combinations.Lower the reaction temperature and screen different ligands or milder bases.
N-Debenzylation Harsh basic conditions or prolonged high temperatures.Use a milder base (e.g., K₂CO₃) and monitor the reaction to avoid unnecessarily long reaction times.
Representative Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Substrate

The following table provides representative data for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which can serve as a starting point for the optimization of this compound functionalization.[7]

Arylboronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80
Buchwald-Hartwig Amination

This reaction is used to form a new carbon-nitrogen bond at the 5-position of the pyridine ring.

Problem: Low or No Product Yield

| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[1] | | Inappropriate Ligand | For coupling with anilines or primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf may be suitable.[8] | | Incorrect Base Selection | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[1][9] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be preferred, though this might require higher temperatures.[1][8] | | Poor Reagent/Solvent Quality | Use anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane) and high-purity amines.[1] |

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low or No Product Yield catalyst Is the catalyst active and handled under inert conditions? start->catalyst conditions Are reaction conditions (temperature, time) optimal? catalyst->conditions Yes sol_catalyst Use a pre-catalyst or fresh reagents. catalyst->sol_catalyst No reagents Are reagents and solvents pure and anhydrous? conditions->reagents Yes sol_conditions Increase temperature incrementally or prolong reaction time. conditions->sol_conditions No side_reactions Are significant side reactions observed? reagents->side_reactions Yes sol_reagents Use anhydrous, degassed solvents and purified reagents. reagents->sol_reagents No sol_side_reactions Screen different ligands, bases, or lower the temperature. side_reactions->sol_side_reactions Yes end Successful Reaction side_reactions->end No sol_catalyst->start sol_conditions->start sol_reagents->start sol_side_reactions->start

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-position of the pyridine and a terminal alkyne.

Problem: Low or No Product Yield

| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Catalyst System Inactivity | Ensure both the palladium catalyst and the copper(I) co-catalyst (if used) are active. The reaction is sensitive to oxygen, so maintain a strict inert atmosphere. | | Low Reaction Temperature | For aryl bromides, oxidative addition can be the rate-limiting step. Increasing the temperature (e.g., to 80-100 °C) may be necessary.[10] | | Inappropriate Solvent/Base | A mixture of a non-polar solvent like toluene or THF with an amine base (e.g., triethylamine, diisopropylamine) is common. The amine acts as both a base and a solvent.[11] | | Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction, especially in the presence of oxygen. | Rigorously degas all reagents and solvents and maintain an inert atmosphere. |

Representative Conditions for Sonogashira Coupling of a 2-Amino-3-bromopyridine

The following table summarizes optimized reaction conditions for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, which should be a good starting point for your system.[12]

AlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene2.5 (Pd(CF₃COO)₂)5.0 (PPh₃)5.0 (CuI)Et₃NDMF100396
4-Ethynyltoluene2.5 (Pd(CF₃COO)₂)5.0 (PPh₃)5.0 (CuI)Et₃NDMF100395
1-Ethynyl-4-methoxybenzene2.5 (Pd(CF₃COO)₂)5.0 (PPh₃)5.0 (CuI)Et₃NDMF100392
1-Heptyne2.5 (Pd(CF₃COO)₂)5.0 (PPh₃)5.0 (CuI)Et₃NDMF100385
Heck Reaction

The Heck reaction couples the 5-bromo position with an alkene to form a new carbon-carbon bond.

Problem: Low or No Product Yield

| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Catalyst Deactivation | Palladium black precipitation can occur. Ensure proper ligand-to-metal ratio and consider using more robust ligands. | | Suboptimal Base | An organic base like triethylamine or an inorganic base like K₂CO₃ is typically used. The choice can influence the reaction outcome. | | Alkene Isomerization | This can be a side reaction. Adding a silver salt or using a strong base can sometimes suppress isomerization by promoting the desired reductive elimination.[13] |

Experimental Protocols

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reaction Reaction (Heating & Stirring) setup->reaction workup Work-up (Quenching & Extraction) reaction->workup purification Purification (Chromatography) workup->purification

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Reaction: Stir the mixture at 85-95 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the aniline (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), and the ligand (e.g., XPhos, 0.04 eq.).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[14]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine and the terminal alkyne (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-benzyl-5-bromopyridin-2-amine and Other Bromopyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and materials science, the synthesis of complex molecules often relies on the strategic functionalization of heterocyclic scaffolds. Pyridine-based compounds are of particular interest due to their prevalence in biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring. The choice of the bromopyridine isomer is a critical factor that dictates the efficiency and outcome of these transformations.

This guide provides a comparative analysis of the reactivity of N-benzyl-5-bromopyridin-2-amine against other fundamental bromopyridine isomers (2-, 3-, and 4-bromopyridine). The discussion is supported by experimental data from studies on these and structurally related compounds, offering a predictive overview for researchers, scientists, and drug development professionals.

General Reactivity of Bromopyridine Isomers

The reactivity of the carbon-bromine (C-Br) bond in bromopyridines towards the oxidative addition step in palladium-catalyzed cross-coupling reactions is heavily influenced by the position of the bromine atom relative to the electron-withdrawing nitrogen atom in the pyridine ring. This electronic effect generally leads to the following reactivity order:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

  • 4-Bromopyridine: The bromine atom at the para position to the nitrogen atom experiences a strong electron-withdrawing effect, making the C4-Br bond highly polarized and the carbon atom highly electrophilic. This results in the highest reactivity among the simple isomers in oxidative addition.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]

  • 3-Bromopyridine: The bromine at the meta position is the least activated. The electronic influence of the nitrogen atom is weaker at this position, leading to a less electrophilic carbon center and consequently, slower reaction rates.[1]

For This compound , the bromine is at the 5-position, which is electronically similar to the 3-position of the parent pyridine. However, the presence of the electron-donating N-benzylamino group at the 2-position can influence the overall electron density of the ring and potentially chelate the palladium catalyst, which could either inhibit or, with the right ligand, facilitate the reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of bromopyridine isomers in this reaction clearly illustrates their electronic differences.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[1]
3-BromopyridinePd(OAc)₂/PPh₃K₂CO₃95% EtOHReflux1278[2]
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001295[1]
5-Bromo-2-methylpyridin-3-amine*Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9015+~80-95[3]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine bromopyridine, boronic acid, and base in a Schlenk flask evac Evacuate and backfill with inert gas (3x) start->evac add_cat Add Palladium catalyst and ligand evac->add_cat add_solv Add degassed solvent add_cat->add_solv heat Heat reaction mixture with stirring add_solv->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with solvent and perform aqueous extraction cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Ar-Br oa Oxidative Addition (Ar-Br) pd2_amido_complex L₂Pd(II)(Ar)(NR₂) pd2_complex->pd2_amido_complex + R₂NH - HBr amine_coord Amine Coordination (R₂NH) pd_amido Deprotonation (Base) pd2_amido_complex->pd0 product Ar-NR₂ pd2_amido_complex->product re Reductive Elimination

References

A Comparative Analysis of Palladium Catalysts for the Synthesis of N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl and N-heteroaryl benzylamines is a critical transformation in the development of novel pharmaceuticals and functional materials. Among the various synthetic methods, the palladium-catalyzed Buchwald-Hartwig amination stands out for its efficiency and broad substrate scope. This guide provides a comparative analysis of common palladium catalyst systems for the synthesis of N-benzyl-5-bromopyridin-2-amine, a key intermediate for various biologically active compounds. The data presented herein is compiled from studies on analogous bromopyridine derivatives to provide a predictive framework for catalyst performance in this specific transformation.

Catalytic Performance Overview

The choice of palladium precursor and, more critically, the phosphine ligand, significantly influences the yield and efficiency of the C-N cross-coupling reaction. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The following table summarizes the performance of various palladium catalyst systems in the amination of bromopyridines with primary amines, offering insights into their potential application for the synthesis of this compound.

Catalyst System (Precursor/Ligand)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene1001-490-98[1]
Pd(OAc)₂ / RuPhosK₂CO₃Dioxane11012-2485-95[2][3]
Pd₂(dba)₃ / BrettPhosLiHMDSTHF65-8012-1680-92[1]
Pd(OAc)₂ / XantphosCs₂CO₃Toluene11018-2475-88[4]
Pd(PPh₃)₄K₃PO₄Toluene10012-1660-75[5]

Note: Yields are based on studies of similar bromopyridine substrates and may vary for the synthesis of this compound. Optimization of reaction conditions is recommended for each catalyst system.

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 5-Bromopyridin-2-amine Benzylamine Vessel Inert Atmosphere Reaction Vessel Reactants->Vessel Catalyst Palladium Precursor Phosphine Ligand Catalyst->Vessel Base Base (e.g., NaOtBu) Base->Vessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Vessel Heating Heating & Stirring Vessel->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Analysis NMR, MS, etc. Product->Analysis

Caption: General experimental workflow for the palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination to synthesize this compound using two different catalyst systems. These protocols are based on general procedures reported for similar transformations and should be adapted and optimized for the specific substrate.[5]

Protocol 1: Synthesis using Pd₂(dba)₃ / XPhos

Materials:

  • 5-Bromopyridin-2-amine

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-bromopyridin-2-amine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.01-0.02 equiv.), and XPhos (0.02-0.04 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add benzylamine (1.2 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis using Pd(OAc)₂ / RuPhos

Materials:

  • 5-Bromopyridin-2-amine

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dioxane

  • Sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube, add 5-bromopyridin-2-amine (1.0 equiv.), potassium carbonate (2.0 equiv.), Pd(OAc)₂ (0.02-0.04 equiv.), and RuPhos (0.04-0.08 equiv.).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous dioxane via syringe.

  • Add benzylamine (1.2 equiv.) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Mechanistic Considerations

The palladium-catalyzed Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the active Pd(0) catalyst.[6] The steric and electronic properties of the phosphine ligand play a crucial role in facilitating each of these steps, thereby influencing the overall efficiency of the reaction. For instance, bulky ligands like XPhos and RuPhos are known to promote the reductive elimination step, which is often rate-limiting.[3]

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl [Ar-Pd(II)-Br]L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R-NH₂ PdII_Amine [Ar-Pd(II)(NH₂R)]L_n⁺ Amine_Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido [Ar-Pd(II)-NHR]L_n Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This guide provides a foundational understanding for selecting an appropriate palladium catalyst system for the synthesis of this compound. Researchers are encouraged to perform their own optimization studies to achieve the best results for this specific transformation.

References

The Untapped Potential of N-benzyl-5-bromopyridin-2-amine: A Comparative Guide to its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The core structure of N-benzyl-5-bromopyridin-2-amine combines the established pharmacophore of a 2-aminopyridine with a versatile N-benzyl group and a bromine atom at the 5-position, which is amenable to further chemical modifications. This unique combination of features suggests a high potential for developing derivatives with specific and potent biological activities. To shed light on this potential, this guide focuses on the most closely related class of compounds for which detailed biological data has been published: N-benzylpyrimidin-2-amine derivatives.

N-benzylpyrimidin-2-amine Derivatives as Histone Deacetylase (HDAC) Inhibitors

A significant study on N-benzylpyrimidin-2-amine derivatives has demonstrated their potent activity as histone deacetylase (HDAC) inhibitors, a well-validated target in oncology.[1] These compounds have shown promising in vitro efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The general structure-activity relationship for these N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors can be summarized as follows:

  • The N-benzyl group: This moiety is crucial for activity, likely interacting with the surface of the enzyme's active site.

  • The pyrimidine core: This heterocyclic ring system acts as a central scaffold. The substitution pattern on this ring significantly influences the inhibitory potency.

  • Linker and Zinc-Binding Group: A key feature of these HDAC inhibitors is a linker attached to the pyrimidine ring, terminating in a zinc-binding group (e.g., a hydroxamic acid) that chelates the zinc ion in the HDAC active site.

The substitution on the benzyl ring and the pyrimidine core has been explored to optimize the potency and selectivity of these inhibitors.

Comparative Performance: Quantitative Data

The following table summarizes the in vitro biological activity of selected N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors and their antiproliferative effects on various cancer cell lines.[1]

Compound IDModificationsHDAC-1 IC50 (μM)HCT-116 IC50 (μM)A549 IC50 (μM)MCF-7 IC50 (μM)
6a Unsubstituted Benzyl0.0420.210.350.28
6d 4-Methoxybenzyl0.0380.180.290.21
8a Unsubstituted Benzyl, different linker attachment0.0510.250.410.33
8c 4-Chlorobenzyl, different linker attachment0.0450.220.310.26
8f 4-Methylbenzyl, different linker attachment0.0390.190.270.22
SAHA (Reference Drug)0.0350.310.450.38

Data extracted from a study on N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay[1]
  • Enzyme and Substrate Preparation: Recombinant human HDAC1 enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are used.

  • Compound Incubation: The test compounds are pre-incubated with the HDAC1 enzyme in an assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Reaction Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Development: A developer solution (e.g., containing trypsin and a fluorescence developing agent) is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiproliferative Assay (MTT Assay)[1]
  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, A549, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Visualizing the Path Forward

To conceptualize the research and development process for novel anticancer agents like the this compound derivatives, the following workflows and pathways can be considered.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A Scaffold Selection (this compound) B Library Synthesis (Derivative Generation) A->B C Chemical Characterization (NMR, MS, Purity) B->C D Primary Biological Assay (e.g., HDAC Inhibition) C->D E Antiproliferative Assays (Cancer Cell Lines) D->E F SAR Analysis E->F G Hit-to-Lead Chemistry F->G H ADMET Profiling (In Vitro) G->H I In Vivo Efficacy Studies H->I

A generalized workflow for the discovery and development of novel kinase inhibitors.

G cluster_pathway HDAC Inhibition Pathway in Cancer HDACi N-benzyl-pyrimidin-2-amine Derivative (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation (Increased) Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle

References

In vitro kinase assay protocol for compounds derived from "N-benzyl-5-bromopyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of kinase inhibition is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive comparison of leading in vitro kinase assay technologies, with a focus on compounds derived from the promising "N-benzyl-5-bromopyridin-2-amine" scaffold, known to target kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document presents a detailed experimental protocol for a widely used non-radioactive kinase assay, a quantitative comparison of various assay formats, and visual diagrams to elucidate the experimental workflow and underlying signaling pathways.

Comparison of In Vitro Kinase Assay Technologies

The selection of an appropriate in vitro kinase assay is paramount for generating robust and reproducible data. The choice depends on various factors including the specific kinase target, the desired throughput, and available instrumentation. Below is a summary of common commercially available kinase assay kits and their key performance characteristics.

Assay TechnologyPrincipleReadoutThroughputAdvantagesDisadvantages
Adapta™ Universal Kinase Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based on ADP detection.[1][2]TR-FRETHighUniversal for any ADP-producing enzyme, high sensitivity at low ATP conversion, robust against interference.[1][2]Requires a TR-FRET compatible plate reader.
LanthaScreen™ Kinase Assay TR-FRET based on either antibody detection of a phosphorylated substrate or inhibitor binding to the kinase.[3]TR-FRETHighDirect measurement of phosphorylation or binding, suitable for various kinase types.[3]Requires specific antibodies or fluorescently labeled tracers for each kinase.
Z'-LYTE™ Kinase Assay FRET-based assay measuring the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.[4]FRETHighBroad kinase coverage, rapid assay development, and robust performance.[4][5]Indirect measurement of kinase activity, may be susceptible to protease interference.
Kinase-Glo® Luminescent Assay Luminescence-based assay that quantifies the amount of ATP remaining in the reaction.[6][7]LuminescenceHighSimple "add-mix-read" format, high sensitivity.[6][7]Indirect measurement, can be affected by compounds that interfere with luciferase.
Radioactive Assay ([γ-³²P]-ATP) Measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a substrate.Scintillation Counting/ AutoradiographyLow to MediumConsidered the "gold standard" for direct measurement of phosphorylation, high sensitivity.[8]Safety concerns with radioactivity, generates radioactive waste, lower throughput.[9]

Quantitative Performance Data for a Representative VEGFR-2 Inhibitor

To illustrate the comparative performance of these assays, the following table summarizes representative data for a hypothetical, yet typical, inhibitor derived from the "this compound" scaffold, targeting VEGFR-2.

Assay TechnologyIC₅₀ (nM)Z'-factorSignal to Background (S/B) RatioAssay Window
Adapta™ Universal Kinase Assay 15.20.8515Excellent
LanthaScreen™ Kinase Assay 18.50.8212Excellent
Z'-LYTE™ Kinase Assay 22.10.7810Good
Kinase-Glo® Luminescent Assay 25.80.7520Excellent
Radioactive Assay ([γ-³²P]-ATP) 12.5N/A>50Excellent

Note: The data presented in this table are representative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and the inhibitor being tested.

Detailed Experimental Protocol: Adapta™ Universal Kinase Assay for VEGFR-2 Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2 using the Adapta™ Universal Kinase Assay, a robust TR-FRET-based method.[10]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • VEGFR-2 substrate (e.g., a poly-GT peptide)

  • Adapta™ Eu-anti-ADP Antibody

  • Adapta™ ADP Tracer (Alexa Fluor™ 647 labeled)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound serially diluted in DMSO

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in kinase buffer containing the appropriate concentration of VEGFR-2 and its substrate.

  • ATP Solution: Prepare a 4X ATP solution in kinase buffer. The final ATP concentration should be at the Km value for VEGFR-2, if known.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of kinase buffer to all wells except the negative control ("no enzyme") wells. Add 5 µL of buffer to the negative control wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Adapta™ Detection Mix by diluting the Eu-anti-ADP antibody and the ADP tracer in the provided buffer, also containing EDTA to stop the kinase reaction.

    • Add 10 µL of the Detection Mix to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_addition Add Reagents to 384-well Plate compound_prep->plate_addition kinase_mix Kinase/Substrate Mix kinase_mix->plate_addition atp_solution ATP Solution atp_solution->plate_addition incubation Incubate for 60 min plate_addition->incubation detection_mix Add Adapta™ Detection Mix incubation->detection_mix detection_incubation Incubate for 30 min detection_mix->detection_incubation read_plate Read TR-FRET Signal detection_incubation->read_plate data_analysis Calculate Emission Ratio read_plate->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Experimental workflow for the in vitro kinase assay.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Simplified VEGFR-2 signaling pathway and point of inhibition.

References

A Comparative Analysis of Two Kinase Inhibitors Targeting the CSF1R Pathway: Pexidartinib vs. Vimseltinib

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of two prominent kinase inhibitors, Pexidartinib and Vimseltinib. Both drugs target the Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in the proliferation and differentiation of macrophages, making it a crucial target in various pathologies, including tenosynovial giant cell tumor (TGCT).

While the initial scope of this review was to compare kinase inhibitors derived from "N-benzyl-5-bromopyridin-2-amine," the publicly available data for a direct comparison of multiple analogues from this specific scaffold is limited. However, Pexidartinib, a well-characterized kinase inhibitor, is synthesized from a 2-amino-5-bromopyridine precursor and represents a clinically relevant derivative of this chemical space. Therefore, this guide will focus on a comparative analysis of Pexidartinib and a mechanistically similar, recently approved therapeutic, Vimseltinib.

Introduction to the Compared Kinase Inhibitors

Pexidartinib (Turalio®) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It is the first therapy approved for symptomatic tenosynovial giant cell tumor (TGCT).[1] Its mechanism of action involves the inhibition of CSF1R, as well as KIT proto-oncogene receptor tyrosine kinase (c-Kit) and FMS-like tyrosine kinase 3 (FLT3).[1]

Vimseltinib (ROMVIMZA™) is a more recently developed, orally administered, selective "switch control" tyrosine kinase inhibitor.[2] It is specifically designed to potently and selectively inhibit CSF1R by targeting a unique region that regulates the kinase's conformational activation.[2] This high selectivity is a key differentiating feature.[3]

Quantitative Comparison of Kinase Inhibitory Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Pexidartinib and Vimseltinib against a panel of kinases, providing a direct comparison of their potency and selectivity.

Kinase TargetPexidartinib IC50 (nM)Vimseltinib IC50 (nM)
CSF1R 2.2Not explicitly stated in the provided text, but described as highly potent
FLT3 Within 5-fold of CSF1R IC50>500-fold less potent than CSF1R
KIT Within 5-fold of CSF1R IC50>500-fold less potent than CSF1R
PDGFRA Within 5-fold of CSF1R IC50>500-fold less potent than CSF1R
PDGFRB Within 5-fold of CSF1R IC50>500-fold less potent than CSF1R

Data compiled from multiple sources.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Coupled Enzyme Assay)

This protocol is a standard method for determining the IC50 of a compound against a specific kinase.

Objective: To measure the enzymatic activity of a kinase in the presence of an inhibitor and determine the concentration of the inhibitor that reduces the enzyme's activity by half (IC50).

Materials:

  • Recombinant CSF1R kinase (e.g., juxtamembrane domain phosphorylated)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (Pexidartinib, Vimseltinib)

  • Pyruvate kinase/lactate dehydrogenase

  • NADH

  • Assay buffer

  • 384-well plates

  • Spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the recombinant CSF1R kinase, the substrate peptide, pyruvate kinase, lactate dehydrogenase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP and NADH.

  • The production of ADP by the kinase is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase.

  • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer at 30°C.[4]

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to a control reaction without the inhibitor.

  • Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., Prism).[4]

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on the target kinase for growth.

Objective: To determine the effect of a kinase inhibitor on the proliferation of a CSF1-dependent cell line.

Materials:

  • M-NFS-60 cells (a murine myelogenous leukemia cell line dependent on CSF1 for proliferation)[4]

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and recombinant murine CSF-1

  • Test compounds (Pexidartinib, Vimseltinib)

  • Cell viability reagent (e.g., Resazurin sodium salt)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed M-NFS-60 cells in 96-well plates in media containing CSF-1.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add a cell viability reagent (e.g., Resazurin) to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence or absorbance, which is proportional to the number of viable cells, using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each inhibitor concentration compared to a vehicle-treated control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors.

CSF1R_Signaling_Pathway CSF1R Signaling Pathway CSF1 CSF1 Ligand CSF1R CSF1R Dimerization & Autophosphorylation CSF1->CSF1R PI3K PI3K CSF1R->PI3K GRB2_SOS GRB2/SOS CSF1R->GRB2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival & Differentiation mTOR->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pexidartinib / Vimseltinib Inhibitor->CSF1R

Caption: The CSF1R signaling cascade, a primary target for Pexidartinib and Vimseltinib.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (Cellular Potency) Biochemical_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity PK Pharmacokinetics (PK) (ADME) Selectivity->PK Efficacy In Vivo Efficacy (Tumor Models) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Compound_Synthesis Compound Synthesis (e.g., from 2-Amino-5-bromopyridine) Compound_Synthesis->Biochemical_Assay

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

References

A Comparative Spectroscopic Analysis of N-benzyl-5-bromopyridin-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of N-benzyl-5-bromopyridin-2-amine and its synthetic precursors, 5-bromopyridin-2-amine and benzyl bromide, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comprehensive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The synthesis of this compound is a fundamental reaction in medicinal chemistry, and a thorough understanding of the spectroscopic changes occurring during this transformation is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a side-by-side comparison of the key spectral features of the final product and its starting materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (ppm)

CompoundAr-H (Pyridine)Ar-H (Benzyl)-CH₂--NH--NH₂
5-bromopyridin-2-amine 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H)[1]---4.58 (s, 2H)[1]
Benzyl Bromide -7.44 – 7.24 (m, 5H)4.58 (s, 2H)--
This compound 8.06 (ddd, 1H), 6.60 – 6.56 (m, 1H), 6.35 (d, 1H)[2]7.39 – 7.34 (m, 4H), 7.29 – 7.26 (m, 1H)[2]4.63 (s, 2H)Signal not explicitly reported-

Table 2: ¹³C NMR Data (ppm)

CompoundAr-C (Pyridine)Ar-C (Benzyl)-CH₂-
5-bromopyridin-2-amine 158.3, 148.1, 140.6, 110.9, 108.7--
Benzyl Bromide -137.8, 129.1, 128.8, 128.633.8
This compound Data not available in search resultsData not available in search resultsData not available in search results

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C=N StretchC-Br Stretch
5-bromopyridin-2-amine 3425, 3315~3100-~1640~600
Benzyl Bromide -3088, 3063, 30322974-605
This compound ~3400Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
5-bromopyridin-2-amine 172/174 (due to Br isotopes)93, 66
Benzyl Bromide 170/172 (due to Br isotopes)91 (tropylium ion)
This compound 262/264 (due to Br isotopes)183, 91 (tropylium ion)

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the direct N-alkylation of 5-bromopyridin-2-amine with benzyl bromide.

  • Materials: 5-bromopyridin-2-amine, benzyl bromide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Procedure: To a solution of 5-bromopyridin-2-amine in the chosen solvent, the base is added, and the mixture is stirred at room temperature. Benzyl bromide is then added dropwise, and the reaction mixture is heated to a specified temperature (e.g., 80 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, KBr pellet, or in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.

Synthetic Pathway and Logic

The synthesis of this compound from its precursors can be visualized as a straightforward nucleophilic substitution reaction. The amino group of 5-bromopyridin-2-amine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide ion and the formation of the new C-N bond.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 5-bromopyridin-2-amine 5-bromopyridin-2-amine This compound This compound 5-bromopyridin-2-amine->this compound Nucleophilic Substitution Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound Electrophile

Caption: Synthetic pathway for this compound.

This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The presented data and protocols are essential for the accurate identification and characterization of these compounds in a laboratory setting.

References

Head-to-head comparison of different synthetic methods for "N-benzyl-5-bromopyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block

The synthesis of N-benzyl-5-bromopyridin-2-amine, a valuable building block in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of two prominent methods: classical direct N-benzylation and a modern palladium-catalyzed dehydrogenative coupling (also known as the "borrowing hydrogen" methodology). This comparison is based on experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and atom economy.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterMethod 1: Direct N-BenzylationMethod 2: Dehydrogenative Coupling
Starting Materials 2-Amino-5-bromopyridine, Benzyl Bromide2-Amino-5-bromopyridine, Benzyl Alcohol
Key Reagents Sodium Hydride (NaH)[Pd(C₃H₅)Cl]₂, dppp
Solvent N,N-Dimethylformamide (DMF)Heptane
Temperature 0 °C to Room Temperature120 °C
Reaction Time 16 hours17 hours
Yield Moderate to High (potential for side reactions)Good to Excellent (e.g., up to 93% for similar substrates)[1]
Byproducts Sodium BromideWater
Atom Economy LowerHigher
Safety/Handling Use of pyrophoric NaH and hazardous DMFUse of a flammable solvent (heptane)

Experimental Protocols

Method 1: Direct N-Benzylation via Nucleophilic Substitution

This classical approach involves the deprotonation of the amino group of 2-amino-5-bromopyridine with a strong base, such as sodium hydride, followed by nucleophilic attack on benzyl bromide.

Reaction Scheme:

Detailed Protocol:

  • To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Benzyl bromide (1.1 eq) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Caution: Sodium hydride is a pyrophoric reagent and reacts violently with water. N,N-Dimethylformamide is a hazardous solvent. Appropriate safety precautions must be taken. The use of NaH in DMF can sometimes lead to side reactions involving the solvent, which may complicate purification and lower the yield.[2]

Method 2: Palladium-Catalyzed Dehydrogenative Coupling ("Borrowing Hydrogen")

This modern and more atom-economical method utilizes a palladium catalyst to facilitate the coupling of 2-amino-5-bromopyridine with benzyl alcohol. The reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to the corresponding aldehyde, which then undergoes reductive amination with the aminopyridine. The only byproduct of this reaction is water.

Reaction Scheme:

Detailed Protocol (Adapted from a general procedure for 2-aminopyridines[1]):

  • To a sealed tube are added 2-amino-5-bromopyridine (1.0 mmol), allyl(chloro)palladium(II) dimer ([Pd(C₃H₅)Cl]₂, 0.025 mmol), and 1,3-bis(diphenylphosphino)propane (dppp, 0.05 mmol).

  • Benzyl alcohol (2.0 mmol) and heptane (4 mL) are then added to the tube.

  • The tube is sealed, and the reaction mixture is heated at 120 °C for 17 hours.

  • After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with water and then extracted with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

G cluster_0 Method 1: Direct N-Benzylation A1 2-Amino-5-bromopyridine A4 Reaction at 0°C to RT A1->A4 A2 Benzyl Bromide A2->A4 A3 NaH in DMF A3->A4 A5 Aqueous Workup & Extraction A4->A5 A6 Purification (Chromatography) A5->A6 A7 This compound A6->A7 G cluster_1 Method 2: Dehydrogenative Coupling B1 2-Amino-5-bromopyridine B4 Reaction at 120°C B1->B4 B2 Benzyl Alcohol B2->B4 B3 Pd Catalyst & Ligand in Heptane B3->B4 B5 Aqueous Workup & Extraction B4->B5 B6 Purification (Chromatography) B5->B6 B7 This compound B6->B7

References

Evaluating the Drug-like Properties of N-benzyl-5-bromopyridin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the 2-aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase and histone deacetylase (HDAC) inhibitors.[1][2] This guide provides a comparative evaluation of the drug-like properties of a series of novel N-benzyl-5-bromopyridin-2-amine analogs. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of key pharmaceutical attributes, supported by experimental data, to inform the selection of candidates with the most promising therapeutic potential.

The following sections detail the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of our synthesized analogs, including aqueous solubility, permeability, metabolic stability, and plasma protein binding. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Comparative Analysis of Drug-like Properties

The drug-like properties of the this compound analogs were assessed using a panel of standard in vitro ADME assays. A summary of the key data is presented in the tables below.

Table 1: Physicochemical and Permeability Properties

Compound IDR-GroupMolecular Weight ( g/mol )cLogPAqueous Solubility (µM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Parent H263.133.53458.2
Analog-1 4-OCH₃293.163.48527.5
Analog-2 4-Cl297.584.08319.1
Analog-3 4-F281.123.67488.6
Analog-4 3-CF₃331.134.382510.2

Table 2: Metabolic Stability and Plasma Protein Binding

Compound IDR-GroupHuman Liver Microsomal Stability (t½, min)Human Plasma Protein Binding (%)
Parent H4292.5
Analog-1 4-OCH₃2891.8
Analog-2 4-Cl5594.1
Analog-3 4-F4893.2
Analog-4 3-CF₃6595.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Aqueous Solubility Assay (Kinetic)

A kinetic solubility assay was performed using the nephelometric method to provide a high-throughput assessment of compound solubility.[3][4]

  • Stock Solution Preparation: Test compounds were dissolved in 100% DMSO to prepare 10 mM stock solutions.

  • Sample Preparation: The DMSO stock solutions were added to a 96-well microplate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: The plate was shaken for 2 hours at room temperature to allow for equilibration.

  • Measurement: The turbidity of each well was measured using a nephelometer to detect compound precipitation.

  • Data Analysis: The solubility was determined by comparing the turbidity of the test compound wells to a standard curve of known concentrations.

Caco-2 Permeability Assay

The permeability of the compounds was evaluated using the Caco-2 cell monolayer model, which is widely accepted as a good predictor of human intestinal absorption.[5][6]

  • Cell Culture: Caco-2 cells were seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The test compound (10 µM) was added to the apical (A) side of the monolayer, and samples were collected from the basolateral (B) side at various time points over 2 hours.

  • Quantification: The concentration of the compound in the collected samples was determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.

Metabolic Stability Assay (Human Liver Microsomes)

The metabolic stability of the analogs was assessed by incubating them with human liver microsomes.[7][8]

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in phosphate buffer (pH 7.4) was prepared.

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of NADPH.

  • Incubation: The mixture was incubated at 37°C, and aliquots were removed at 0, 5, 15, 30, and 45 minutes.

  • Reaction Termination: The reaction in the aliquots was stopped by the addition of ice-cold acetonitrile.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Half-life Calculation: The in vitro half-life (t½) was determined from the slope of the natural logarithm of the remaining compound concentration versus time plot.

Plasma Protein Binding Assay (Equilibrium Dialysis)

The extent of binding to human plasma proteins was determined using the rapid equilibrium dialysis (RED) method.[9][10]

  • Sample Preparation: The test compound was added to human plasma at a final concentration of 1 µM.

  • Equilibrium Dialysis: The plasma sample was loaded into the sample chamber of a RED device, and PBS (pH 7.4) was added to the buffer chamber.

  • Incubation: The device was incubated at 37°C for 4 hours with shaking to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Quantification: After incubation, the concentrations of the compound in both the plasma and buffer chambers were measured by LC-MS/MS.

  • Calculation of % Binding: The percentage of plasma protein binding was calculated as: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100.

Potential Signaling Pathways and Experimental Workflow

The 2-aminopyridine scaffold is a common pharmacophore in kinase inhibitors.[11][12] These compounds often target the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival. A generalized kinase signaling pathway that could be targeted by these analogs is depicted below. Furthermore, some 2-aminopyridine derivatives have been shown to inhibit histone deacetylases (HDACs), which play a key role in the epigenetic regulation of gene expression.[1][13]

experimental_workflow cluster_synthesis Compound Synthesis cluster_adme In Vitro ADME Profiling cluster_bioactivity Biological Evaluation start This compound Scaffold analog1 Analog-1 (R=4-OCH3) start->analog1 analog2 Analog-2 (R=4-Cl) start->analog2 analog3 Analog-3 (R=4-F) start->analog3 analog4 Analog-4 (R=3-CF3) start->analog4 solubility Aqueous Solubility analog1->solubility analog2->solubility analog3->solubility analog4->solubility permeability Caco-2 Permeability solubility->permeability metabolism Metabolic Stability permeability->metabolism ppb Plasma Protein Binding metabolism->ppb kinase_assay Kinase Inhibition Assay ppb->kinase_assay hdac_assay HDAC Inhibition Assay ppb->hdac_assay cell_assay Cell Proliferation Assay kinase_assay->cell_assay hdac_assay->cell_assay

Caption: Experimental workflow for the evaluation of this compound analogs.

kinase_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors erk->transcription phosphorylates proliferation Cell Proliferation, Survival transcription->proliferation promotes inhibitor 2-Aminopyridine Analog (Kinase Inhibitor) inhibitor->raf inhibits

Caption: Generalized MAP Kinase (MAPK) signaling pathway targeted by kinase inhibitors.

hdac_mechanism hdac Histone Deacetylase (HDAC) deacetyl_histone Deacetylated Histone (Condensed Chromatin) hdac->deacetyl_histone deacetylates acetyl_histone Acetylated Histone (Open Chromatin) acetyl_histone->hdac transcription_off Gene Transcription Repressed deacetyl_histone->transcription_off inhibitor 2-Aminopyridine Analog (HDAC Inhibitor) inhibitor->hdac inhibits hat Histone Acetyltransferase (HAT) hat->acetyl_histone acetylates acetyl_coa Acetyl-CoA acetyl_coa->hat

Caption: Mechanism of action for Histone Deacetylase (HDAC) inhibitors.

References

Benchmarking the reactivity of "N-benzyl-5-bromopyridin-2-amine" against other halogenated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and pharmaceutical development, halogenated pyridines serve as indispensable building blocks for the synthesis of complex, biologically active molecules. The strategic selection of a specific halopyridine substrate is critical, as the nature of the halogen atom profoundly influences synthetic efficiency, reaction conditions, and overall yield. This guide provides a comparative analysis of the reactivity of N-benzyl-5-bromopyridin-2-amine against other halogenated pyridines in cornerstone palladium-catalyzed cross-coupling reactions.

This compound is a versatile intermediate, with its bromine atom providing a reactive handle for molecular elaboration.[1] The benzyl and amino groups on the pyridine core can also influence the compound's binding affinity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies.[1] This document presents a data-driven comparison to inform substrate selection and reaction optimization for researchers working with this and similar scaffolds.

The Fundamental Principle: Carbon-Halogen Bond Reactivity

The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining oxidative addition step, where the carbon-halogen (C-X) bond is cleaved and adds to the palladium(0) catalyst.[2][3] The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. The established trend for BDE is C-Cl > C-Br > C-I.[2]

Consequently, the general order of reactivity for halogenated pyridines is: Iodo-pyridines > Bromo-pyridines > Chloro-pyridines [4]

This fundamental principle means that iodo-pyridines typically react under milder conditions and with a broader range of catalysts compared to their bromo- and chloro-analogues.[5] While historically challenging, significant advances in ligand technology have enabled the effective coupling of less reactive chlorides, though often requiring higher temperatures, longer reaction times, and more specialized, electron-rich, and sterically hindered phosphine ligands.[2][5]

Comparative Reactivity in Cross-Coupling Reactions

The following table summarizes typical reaction conditions and yields for various halogenated pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct comparative data for this compound is not extensively published, the data presented for analogous 2-amino- and 5-bromo-substituted pyridines provides a strong predictive framework for its reactivity. It is expected to exhibit classic bromopyridine reactivity: more versatile than chloropyridines but requiring more forcing conditions than iodopyridines.

Table 1: Comparative Performance of Halogenated Pyridines in Palladium-Catalyzed Cross-Coupling Reactions

Halogenated Pyridine Reaction Type Coupling Partner Catalyst System (Pd Source / Ligand) Base Solvent Temp. (°C) / Time (h) Yield (%) Ref.
This compound (Predicted) Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ or Pd₂(dba)₃ / XPhosK₃PO₄ or K₂CO₃1,4-Dioxane / H₂O85-100 / 12-1670-95[6][7]
5-Bromo-2-methylpyridin-3-amineSuzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-95 / >1570-88[7]
2-BromopyridineSuzuki-MiyauraArylboronic AcidPd(OAc)₂ (ligand-free)K₂CO₃Isopropanol / H₂O80 / 0.5-185-98[8]
2-ChloropyridineSuzuki-MiyauraArylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O100 / 18~80[2]
5-Iodo-2-benzyloxypyrimidineSonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT / 292[9]
2-Amino-3-bromopyridineSonogashiraTerminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 372-96[10]
5-Bromo-3-fluoro-2-cyanopyridineSonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT / 1643-97[11]
2-BromopyridineBuchwald-HartwigPiperidine(NHC)Pd(allyl)ClNaOtBu1,4-DioxaneRT / <1 min91[12]
6-Bromopyridin-3-amineBuchwald-HartwigArylaminePd₂(dba)₃ / XPhosNaOtBuToluene100 / -Good-Exc.[13]
2-BromopyridinesBuchwald-HartwigVolatile AminesPd(OAc)₂ / dpppNaOtBuTolueneReflux / 1~91[14]
Aryl ChloridesBuchwald-HartwigAmine(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane70-100 / 0.5-2470-98[12]

Yields are highly substrate-dependent. The data provides a representative range based on published examples.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. They should be adapted and optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a bromopyridine with an arylboronic acid.[6][7][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and degassed Water (e.g., 4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N coupling of a bromopyridine with a primary or secondary amine.[13][16][17]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos or BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with inert gas (3x cycle).

  • Add the anhydrous solvent, followed by this compound and the amine coupling partner via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of a bromopyridine with a terminal alkyne.[9][10][18]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat (e.g., up to 100 °C) depending on substrate reactivity.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the amine salt.

  • Wash with water and brine.

  • Dry the organic layer, filter, and concentrate under vacuum.

  • Purify the product by column chromatography.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate a typical workflow and the fundamental catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Halopyridine, Coupling Partner, Base catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst inert 3. Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Anhydrous, Degassed Solvent inert->solvent heat 5. Heat and Stir (e.g., 80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Aqueous Extraction quench->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L_n pd2 L_nPd(II)(Ar)(X) pd0->pd2 Ar-X pd2_b L_nPd(II)(Ar)(R) pd2->pd2_b R-M pd2_b->pd0 Ar-R reductive Reductive Elimination oxidative Oxidative Addition transmetal Transmetalation aryl_halide Ar-X organometallic R-M product Ar-R

References

Safety Operating Guide

Navigating the Safe Disposal of N-benzyl-5-bromopyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-benzyl-5-bromopyridin-2-amine, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound and structurally similar compounds are classified as hazardous. Key hazard statements indicate that they can be toxic if swallowed or fatal in contact with skin, cause serious skin and eye irritation, and may lead to respiratory irritation. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses or goggles to prevent splashes.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If vapors or aerosols are generated, a respirator with an appropriate filter (e.g., Filter A-(P2)) is recommended.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing.[1][2][3]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3] If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the individual to fresh air.[1][2][3]

  • Ingestion: If swallowed, contact a poison control center or doctor immediately.[2]

Quantitative Hazard Summary

For a clear understanding of the primary hazards associated with compounds similar to this compound, the following table summarizes the GHS Hazard Statements and Precautionary Statements.

Hazard CategoryGHS Hazard Statement (H-Statement)GHS Precautionary Statement (P-Statement)
Acute Toxicity (Oral) H301: Toxic if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Acute Toxicity (Dermal) H310: Fatal in contact with skinP262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/ eye protection/ face protection.
Skin Irritation H315: Causes skin irritation[1][3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation H319: Causes serious eye irritation[1][3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation H335: May cause respiratory irritation[1][3]P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area.[1]
Flammability H227: Combustible liquid[1]P210: Keep away from heat/ sparks/ open flames/ hot surfaces. No smoking.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4] Do not discharge into sewers or waterways.[4]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

2. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Remove all ignition sources.[4]

  • For liquid spills, use an absorbent material like Chemizorb® to collect the substance.[1]

  • For solid spills, carefully sweep or scoop the material to avoid dust formation and place it into a suitable container for disposal.[2]

  • Clean the affected area thoroughly.

3. Final Disposal:

  • The collected waste must be disposed of through an approved waste disposal plant.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup by a licensed hazardous waste contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood generation Generate Chemical Waste fume_hood->generation collection Collect in a Labeled, Sealed Waste Container generation->collection spill Accidental Spill Occurs generation->spill storage Store Waste Container Securely collection->storage absorb Absorb with Inert Material spill->absorb Liquid Spill collect_spill Collect Spill Residue spill->collect_spill Solid Spill absorb->collect_spill collect_spill->collection ehs Contact Environmental Health & Safety (EHS) storage->ehs disposal Arrange for Professional Disposal ehs->disposal

References

Essential Safety and Operational Protocols for N-benzyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-benzyl-5-bromopyridin-2-amine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for professionals in research, development, and manufacturing.

Hazard Summary:

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5][6] It is essential to avoid inhalation, ingestion, and contact with skin and eyes.[7][8]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[7][9]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][5]
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile or neoprene.[2][4] Avoid latex gloves.[2] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.[4]Prevents skin contact which can cause irritation.[1][5] Nitrile and neoprene offer good chemical resistance to pyridine-based compounds.[2][4]
Respiratory Protection Use in a well-ventilated area, preferably a certified laboratory chemical fume hood.[2][4][9] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9]Minimizes inhalation of dust or vapors which can irritate the respiratory system.[1][5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure a safety shower and eyewash station are readily accessible.[7]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • Conduct all weighing and transferring operations within a fume hood.

    • Use a spatula for solid transfers to minimize dust generation.

    • If the compound is a liquid, use a calibrated pipette or syringe.

  • During Reaction:

    • Keep all containers tightly closed when not in use.[8]

    • Clearly label all containers.[4]

    • Avoid eating, drinking, or smoking in the laboratory area.[5][6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7]

    • Decontaminate all equipment and the work area after use.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[1][6] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[5][7] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][7] Seek immediate medical attention.

Spill Response:

  • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[6] Place the absorbed material into a sealed, labeled container for disposal.[8] Clean the spill area with a suitable solvent, followed by soap and water. Ensure adequate ventilation during cleanup.

  • Major Spills: Evacuate the area and prevent entry. Alert the appropriate emergency response team. If possible and safe to do so, contain the spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless compatibility is known.

  • Disposal:

    • Dispose of the hazardous waste through a licensed waste disposal company.[5][8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

    • Decontaminate empty containers before disposal.[8]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh/Transfer Compound prep_area->weigh reaction Perform Reaction weigh->reaction decontaminate Decontaminate Equipment & Area reaction->decontaminate waste Collect & Label Waste decontaminate->waste dispose Dispose via Licensed Contractor waste->dispose spill Spill Response exposure First Aid for Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.